alpha-Aescin
Description
Historical Context of Saponin (B1150181) Research and Escin (B49666) Ia Emergence
Saponins (B1172615), a class of glycosides found in various plants, have been a subject of scientific investigation for their diverse biological properties. The use of plants containing saponins in traditional medicine dates back centuries. Horse chestnut, the source of escin Ia, was historically used as a traditional medicine for various conditions, including hemorrhoids, varicose veins, hematoma, and venous congestion dovepress.com.
Escin itself was first isolated in 1953 dovepress.com. It was recognized as the primary active component responsible for the anti-oedematous, anti-inflammatory, and venotonic properties observed in horse chestnut extracts dovepress.comimpactfactor.org. Escin is a mixture of triterpene saponins, with alpha-escin and beta-escin being two main forms, which can interconvert under certain conditions researchgate.net. Escin Ia is identified as a specific isomer within this complex mixture, belonging to the barrigenol-type (BAT) triterpenoid (B12794562) saponins derived from an oleanane (B1240867) backbone nih.gov. The emergence of research specifically focusing on Escin Ia, as opposed to the total escin mixture, reflects a progression in natural product chemistry and pharmacology towards isolating and characterizing individual active compounds to better understand their specific mechanisms of action and therapeutic potential. Early research demonstrated the potent anti-inflammatory and anti-oedematous effects of escin researchgate.net.
Contemporary Significance of Escin Ia in Pharmaceutical Sciences
In contemporary pharmaceutical sciences, Escin Ia holds significance due to ongoing research into its various biological activities beyond its historically recognized effects. While initially known for its anti-inflammatory and anti-oedematous properties, recent decades have seen reports on novel activities relevant to various diseases, including cancer researchgate.net.
Current academic research explores the potential of Escin Ia in several areas:
Anti-inflammatory and Antioxidant Effects: Escin Ia exhibits significant antioxidant and anti-inflammatory properties, which are being investigated in the context of chronic inflammatory diseases. Studies have shown its ability to reduce proinflammatory cytokines and oxidative stress biomarkers patsnap.com. Its anti-inflammatory mechanisms are correlated with pathways such as the glucocorticoid receptor/NF-κB signaling pathway naturalproducts.net.
Anticancer Research: Escin Ia has shown potential anticancer properties, including anti-proliferative effects on cancer cells in laboratory studies and animal models researchgate.net. It has demonstrated inhibitory effects on the invasion and epithelial-to-mesenchymal transition (EMT) in certain cancer cells, such as triple-negative breast cancer cells, potentially through the down-regulation of LOXL2 expression biomol.comcaymanchem.commedchemexpress.combiocrick.com. Research also indicates its efficacy in combination with other drugs to enhance apoptotic, anti-metastasis, and anti-angiogenetic effects researchgate.net.
Antiviral Activity: Escin Ia has been found to inhibit HIV-1 protease activity in cell-free assays biomol.comcaymanchem.commedchemexpress.com.
Gastrointestinal Protection: Studies suggest that Escin Ia may offer protection against gastrointestinal diseases by inhibiting inflammation and oxidative stress patsnap.com. It has shown promise in ameliorating colitis symptoms in animal models patsnap.com.
Vascular Permeability: Escin Ia has been shown to reduce increases in vascular permeability induced by various agents in animal models biomol.comcaymanchem.com.
The detailed research findings highlight the multifaceted therapeutic profile of Escin Ia, making it a compound of continued interest in the search for new pharmaceutical agents from natural sources researchgate.net.
Here is a summary of some research findings on Escin Ia:
| Biological Activity | Research Finding | Model/Assay | Source |
| HIV-1 Protease Inhibition | Inhibits HIV-1 protease activity with an IC50 of 35 µM. | Cell-free assay | biomol.comcaymanchem.commedchemexpress.com |
| Inhibition of Cancer Cell Invasion/EMT | Inhibits invasion and EMT in MDA-MB-231 breast cancer cells. | In vitro (2.5, 5, and 10 µM) | biomol.comcaymanchem.com |
| Reduction of Vascular Permeability | Reduces increases in vascular permeability induced by acetic acid (mice) or histamine (B1213489) (rats). | In vivo (100 and 200 mg/kg) | biomol.comcaymanchem.com |
| Anti-inflammatory/Antioxidant Effects | Ameliorates colitis symptoms, lowers proinflammatory cytokines and oxidative stress biomarkers, restores intestinal mucosa permeability. | DSS-induced chronic colitis in mice, Caco-2 cells | patsnap.com |
| Inhibition of Tumor Cell Growth | Desacylescin I (a biotransformation product of Escin Ia) shows potential inhibitory effects on tumor cell growth. | Mouse sarcoma-180, hepatic carcinoma H22, lung carcinoma in vivo | biocrick.com |
These findings underscore the breadth of investigations into Escin Ia's biological effects and its potential as a lead compound for drug development.
Structure
2D Structure
Properties
CAS No. |
66795-86-6 |
|---|---|
Molecular Formula |
C55H86O24 |
Molecular Weight |
1131.3 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3R,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/t26-,27+,28+,29+,30+,31+,32+,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52+,53+,54+,55-/m0/s1 |
InChI Key |
AXNVHPCVMSNXNP-FPFZDEADSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C |
Origin of Product |
United States |
Pharmacological Mechanisms of Action of Escin Ia
Modulation of Inflammatory Signal Transduction Pathways
The anti-inflammatory effects of escin (B49666) are multifaceted, involving the modulation of several critical signal transduction pathways that govern the inflammatory response. These mechanisms collectively contribute to the reduction of inflammation and edema.
The Nuclear Factor-kappaB (NF-κB) signaling pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. The general escin mixture has been shown to exert significant inhibitory effects on this pathway. This inhibition is a key component of its anti-inflammatory and potential antitumor activities. nih.govnih.gov
The mechanism of inhibition involves preventing the degradation of the inhibitor of kappa B alpha (IκBα). nih.gov In an inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. mdpi.com Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and subsequently degraded, allowing the active p65 subunit of NF-κB to translocate into the nucleus. mdpi.com Research on escin indicates that it can inhibit this nuclear translocation of p65, thereby blocking the transcription of NF-κB target genes. nih.gov This leads to a downstream reduction in the expression of various pro-inflammatory mediators. nih.govnih.gov While these mechanisms are well-documented for the broader escin compound, specific studies detailing the direct effects of escin Ia on IκBα degradation and p65 translocation are not extensively available.
| Finding | Model System | Observed Effect | Reference |
|---|---|---|---|
| Inhibition of NF-κB Expression | Lipopolysaccharide (LPS)-treated mice | Escin significantly inhibited the expression of NF-κB. | nih.govnih.gov |
| Inhibition of p65 Nuclear Translocation | KBM-5 cells treated with TNF | Escin inhibited the TNF-induced nuclear translocation of the p65 subunit. | nih.gov |
| Correlation with Glucocorticoid-like Effects | Various animal models | The anti-inflammatory effects of escin are correlated with the GR/NF-κB signaling pathway. | nih.govnih.gov |
Escin exhibits a unique anti-inflammatory mechanism that mimics the action of glucocorticoids, but notably, this occurs without increasing the endogenous secretion of glucocorticoids. nih.gov Instead, the glucocorticoid-like activity of escin is attributed to its ability to elevate the protein expression of the glucocorticoid receptor (GR). nih.gov
Upon activation by a ligand, the GR translocates from the cytoplasm to the nucleus, where it can inhibit pro-inflammatory transcription factors like NF-κB. nih.gov By upregulating the expression of GR, escin enhances the cell's sensitivity to endogenous glucocorticoids and exerts its anti-inflammatory effects. This mechanism is supported by findings that the therapeutic effects of escin can be attenuated by the administration of a GR antagonist, RU486. frontiersin.orgmdpi.com This suggests that the GR plays a crucial role in mediating escin's anti-inflammatory actions. As with other mechanisms, this has been primarily studied with the general escin mixture, and specific research confirming the upregulation of GR or GR nuclear translocation by escin Ia is limited.
| Finding | Model System | Observed Effect | Reference |
|---|---|---|---|
| Elevation of GR Protein Expression | Animal models | Escin elevated the protein expression of the glucocorticoid receptor (GR). | nih.gov |
| Independence from Endogenous Glucocorticoids | Animal models | Escin's anti-inflammatory effect was not dependent on increasing the secretion of glucocorticoids. | nih.gov |
| Attenuation by GR Antagonist | Atopic dermatitis mouse model | Pre-treatment with the GR antagonist RU486 attenuated the therapeutic effects of escin. | frontiersin.orgmdpi.com |
The role of escin in the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in the arachidonic acid cascade that produce pro-inflammatory mediators, is not definitively established and some findings appear contradictory.
Some research indicates that escin's anti-inflammatory mechanism is not correlated with the COX/PGF2α signaling pathway. nih.govnih.gov This is supported by studies where the co-administration of escin with a potent prostaglandin-synthesis inhibitor, diclofenac, did not alter escin's anti-inflammatory effect. nih.gov However, other studies have demonstrated that aescin can significantly reduce the expression of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation. nih.govnih.gov For instance, in a model of benign prostatic hyperplasia, aescin treatment attenuated the expression of COX-2 in prostate tissue. nih.gov
There is a notable lack of detailed research on the direct inhibitory effects of escin, and particularly escin Ia, on the activity of lipoxygenase enzymes.
Consistent with the conflicting findings on COX inhibition, the modulation of prostaglandin (B15479496) synthesis by escin is complex. While some studies suggest its primary anti-inflammatory action is independent of prostaglandin inhibition, others have shown that escin can decrease the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain. nih.gov
Conversely, some research has indicated that escin may actually increase the release of prostaglandin F2α (PGF2α). nih.govnih.gov PGF2α has different physiological effects compared to PGE2, including vasoconstriction, which may contribute to escin's venotonic properties. nih.gov
Regarding leukotrienes, which are products of the lipoxygenase pathway, there is limited specific information. One study noted that escin can modulate the formation of leukotriene B4 (LTB4), a potent chemoattractant for leukocytes. nih.govfrontiersin.org However, detailed mechanistic studies on how escin Ia specifically modulates the synthesis of various prostaglandins (B1171923) and leukotrienes are scarce.
Phospholipase A2 (PLA2) is a critical upstream enzyme in the inflammatory cascade, responsible for releasing arachidonic acid from membrane phospholipids, which then becomes available for metabolism by COX and LOX enzymes. sinobiological.com Research has shown that escin can interfere with this initial step.
In an in vitro model using human umbilical vein endothelial cells (HUVECs) under hypoxic conditions, escin demonstrated a protective effect by inhibiting the hypoxia-induced increase in PLA2 activity. nih.gov By limiting the release of arachidonic acid, escin can theoretically reduce the substrate available for the synthesis of a wide range of pro-inflammatory eicosanoids. This inhibition of PLA2 represents a significant upstream point of intervention in the inflammatory pathway. Specific studies confirming the direct inhibition of various isoforms of phospholipase A2 by escin Ia have not been extensively reported.
Escin has been demonstrated to regulate the expression of several key pro-inflammatory cytokines. Its anti-inflammatory effects are, in part, mediated by the downregulation of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). nih.govnih.gov
Studies have shown that in various models of inflammation, treatment with escin leads to a marked reduction in the levels of these cytokines. nih.gov For instance, in cell cultures exposed to lipopolysaccharides, escin, particularly in synergy with glucocorticoids, significantly reduced the content of TNF-α and IL-1β. nih.gov Furthermore, β-escin has been shown to reduce the release of Th2-associated cytokines like IL-5 and IL-13 in models of allergic airway inflammation. nih.gov This broad-spectrum inhibition of key inflammatory cytokines is consistent with its upstream effects on signaling pathways like NF-κB.
Information regarding the specific effects of escin or escin Ia on the expression of chemokines—a class of cytokines that direct the migration of immune cells—is not as well-documented in the available scientific literature.
| Cytokine | Model System | Observed Effect | Reference |
|---|---|---|---|
| TNF-α | LPS-stimulated cell culture; Animal models | Escin reduced the levels of TNF-α. | nih.gov |
| IL-1β | LPS-stimulated cell culture; Animal models | Escin reduced the levels of IL-1β. | nih.govnih.gov |
| IL-5 | Murine model of allergic airway inflammation | β-escin significantly decreased the release of IL-5 into bronchoalveolar lavage fluid. | nih.gov |
| IL-6 | Human synovial fibroblasts | Visfatin-induced IL-6 production was targeted by interventions, though direct escin effect was not the primary focus. (Contextual) | mdpi.com |
| IL-13 | Murine model of allergic airway inflammation | β-escin significantly decreased the release of IL-13 into bronchoalveolar lavage fluid. | nih.gov |
Bradykinin (B550075) Pathway Modulation
Escin Ia exerts significant influence on the bradykinin pathway, a key system involved in inflammation, vasodilation, and pain. The compound's therapeutic effects, particularly its anti-edema properties, are partly attributable to its ability to reduce the activity of bradykinin. mdpi.comnih.govscilit.com By antagonizing the action of bradykinin, escin helps to decrease capillary permeability, mitigating fluid leakage into surrounding tissues. mdpi.com This modulation is crucial in managing conditions characterized by inflammation and edema, such as blunt trauma and venous insufficiency. mdpi.comnih.gov
The precise mechanism by which escin modulates this pathway is still under investigation, but several hypotheses have been proposed. One potential mechanism involves a glucocorticoid-like activity, where escin may interact with glucocorticoid receptors, which have been shown in some models to reduce bradykinin activity. researchgate.net Another possibility is an indirect action via the inhibition of nitric oxide (NO•), as bradykinin can increase NO• concentrations. researchgate.net A third hypothesis relates to a potential action on the coagulation cascade. researchgate.net By interfering with this pathway, escin Ia helps to counteract the vasodilation and increased permeability stimulated by bradykinin, thereby reducing inflammation and the formation of edema. nih.gov
Histamine (B1213489) and Serotonin (B10506) Activity Attenuation
Escin Ia demonstrates a notable ability to attenuate the effects of key inflammatory mediators like histamine and serotonin, although its efficacy varies between the two. nih.gov Research on different escin isoforms has provided specific insights into the action of Escin Ia.
| Escin Isoform | Histamine-Induced Permeability Inhibition | Serotonin-Induced Permeability Inhibition |
|---|---|---|
| Escin Ia | Yes | No |
| Escin Ib | Yes | Yes |
| Escin IIa | Yes | Yes |
| Escin IIb | Yes | Yes |
Vascular Integrity and Permeability Regulation
Endothelial Cell Barrier Function Stabilization
A cornerstone of Escin Ia's vascular activity is its ability to stabilize the endothelial cell barrier, which is critical for maintaining vascular homeostasis. plos.org The endothelium, a single layer of cells lining the blood vessels, regulates the passage of fluids and molecules between the bloodstream and surrounding tissues. Escin helps to protect this barrier, particularly under conditions of stress such as hypoxia (low oxygen). nih.govdovepress.com
Research indicates that escin can prevent pathological increases in blood vessel permeability by protecting against the reorganization of the endothelial cytoskeleton. dovepress.com In studies using human umbilical vein endothelial cells (HUVECs), β-escin demonstrated a protective effect against permeability induced by the inflammatory cytokine TNF-α. plos.org Furthermore, escin has been shown to inhibit the activation of endothelial cells, which is an initial step in the inflammatory process that can lead to increased permeability and neutrophil adhesion. nih.gov By stabilizing lysosomal membranes within endothelial cells, escin prevents the release of enzymes that can degrade the vessel wall, thereby reinforcing its structural integrity. patsnap.com
Venotonic Effects and Vascular Tone Enhancement
Escin Ia is recognized for its venotonic properties, meaning it enhances the tone and strength of venous walls. consensus.appnih.govcaringsunshine.com This effect is particularly beneficial in conditions like chronic venous insufficiency, where weakened vascular structures lead to poor blood flow. caringsunshine.com The primary evidence for this venotonic effect comes from in vitro studies on isolated human saphenous veins. nih.govresearchgate.net
Anti-Edematous Mechanisms
The anti-edematous (anti-swelling) activity of Escin Ia is one of its most well-documented pharmacological effects. nih.govnih.gov This property arises from a combination of its actions on vascular permeability, inflammation, and venous tone. nih.govpatsnap.com By reducing the leakage of fluid from capillaries into the surrounding tissue, escin directly counteracts the formation of edema. patsnap.com
Key mechanisms contributing to this effect include:
Decreased Capillary Permeability: Escin seals the small pores in the capillary walls, preventing fluid from escaping. This is achieved by inhibiting the release of inflammatory mediators and enzymes that degrade the capillary structure. nih.govpatsnap.comcaringsunshine.com
Anti-Inflammatory Action: By attenuating the inflammatory response, escin reduces one of the primary drivers of edema. patsnap.comresearchgate.net
Venotonic Effects: By enhancing venous tone, escin improves blood circulation and lymphatic drainage, which helps to remove excess fluid from the tissues. dovepress.com
In animal studies, Escin Ia at a dose of 200 mg/kg was shown to inhibit hind paw edema induced by carrageenin, a substance used to provoke localized inflammation. nih.gov
| Mechanism | Description | Supporting Findings |
|---|---|---|
| Reduced Vascular Permeability | Strengthens capillary walls and reduces fluid leakage into tissues. | Inhibition of hyaluronidase (B3051955) and other enzymes; antagonism of histamine. nih.govpatsnap.comcaringsunshine.com |
| Anti-Inflammatory Effects | Inhibits the synthesis and release of pro-inflammatory mediators. | Inhibition of COX and lipoxygenase enzymes. patsnap.com |
| Venotonic Action | Increases venous wall tension, improving blood return and fluid drainage. | Demonstrated increase in tone in isolated human saphenous veins. nih.govresearchgate.net |
Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1) Modulation
Escin Ia's protective effect on blood vessel permeability may be explained by its modulation of Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), also known as CD31. nih.govresearchgate.net PECAM-1 is a key molecule located at the junctions between endothelial cells and plays a crucial role in maintaining the integrity of the endothelial barrier and regulating leukocyte migration. researchgate.netresearchgate.net
Under conditions of cellular stress, such as hypoxia, the normal expression and distribution of PECAM-1 can be disrupted, leading to increased vascular permeability. Research has shown that escin can prevent this hypoxia-induced damage, thereby preserving the normal function of PECAM-1. nih.govresearchgate.net By promoting PECAM-1, escin helps to maintain tight junctions between endothelial cells, reinforcing the vascular barrier and preventing the leakage that contributes to edema. researchgate.net This action underscores the compound's multifaceted approach to protecting vascular integrity.
Anti-Oxidative Stress Pathways
Escin Ia has been investigated for its potential to counteract cellular damage caused by oxidative stress. This involves mechanisms aimed at neutralizing reactive oxygen species and mitigating their harmful effects on cellular components.
Oxidative Stress Marker Reduction
Research has demonstrated that Escin Ia can significantly lower the levels of oxidative stress biomarkers. patsnap.com In a study on mice with DSS-induced chronic colitis, Escin Ia administration led to a reduction in markers of oxidative stress. patsnap.comdntb.gov.ua This effect is part of its broader mechanism of inhibiting inflammation and oxidative stress, potentially through the LOXL2/MMP-9 pathway. dntb.gov.uaconsensus.app In a mouse model of Parkinson's disease, escin was also shown to attenuate oxidative stress. dntb.gov.ua
Table 1: Effect of Escin Ia on Oxidative Stress Markers in DSS-Induced Colitis Model
| Marker Type | Specific Marker | Observed Effect | Reference |
|---|---|---|---|
| Proinflammatory Cytokines | Various | Levels lowered | patsnap.com |
Cell Proliferation, Differentiation, and Death Mechanisms
Escin Ia influences fundamental cellular processes, including programmed cell death, the cell division cycle, and the growth and spread of cells, particularly in the context of cancer research.
Apoptosis Induction (Programmed Cell Death)
Escin Ia is involved in modulating apoptosis. In studies using HT22 cells, Escin Ia, along with Escin Ib and Isoescin Ia, was found to significantly decrease levels of mutant huntingtin (mHtt) protein and inhibit the apoptosis induced by this protein. frontiersin.orgnih.gov The degradation of mHtt and the resulting decrease in its cytotoxic effects were closely linked to the induction of autophagy. frontiersin.orgnih.gov
More broadly, the compound escin has been shown to induce caspase-dependent apoptosis in various cancer cells, including osteosarcoma and human renal cancer cells. nih.govzenodo.org This process is often mediated through the mitochondrial (intrinsic) pathway, involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. nih.govmdpi.com The activation of the ROS/p38 MAPK signaling pathway has also been identified as a key trigger for escin-induced apoptosis. nih.govzenodo.org
Table 2: Research Findings on Escin Ia and Apoptosis
| Cell Line/Model | Key Findings | Mechanism of Action | Reference(s) |
|---|---|---|---|
| HT22 cells (Huntington's Disease model) | Inhibited mHtt-induced apoptosis. | Decreased mutant huntingtin (mHtt) protein levels, associated with autophagy induction. | frontiersin.orgnih.gov |
| Human Osteosarcoma cells (escin) | Induced caspase-dependent apoptosis. | Activated ROS/p38 MAPK signaling pathway; mitochondrial-mediated pathway. | nih.gov |
Cell Cycle Arrest
Studies on β-escin have demonstrated its ability to halt the cell cycle, thereby suppressing the proliferation of cancer cells. In HT-29 human colon cancer cells, β-escin was observed to arrest the cell cycle at the G1-S phase transition. aacrjournals.org This arrest was associated with a dose-dependent induction of the protein p21WAF1/CIP1 and a decrease in the expression of cyclin A. aacrjournals.org In contrast, the levels of other G1 phase proteins like cyclin D1, cyclin E, and Cdk2 were not significantly altered in this specific study. aacrjournals.org In other research involving hepatocellular carcinoma HepG2 cells, escin treatment caused a G1/S phase arrest by reducing the expression of cyclin E/Cdk2. thieme-connect.com Furthermore, escin has been reported to induce G2/M phase arrest in human renal cancer cells. zenodo.orgmdpi.comnih.gov
Table 3: Effect of Escin on Cell Cycle Regulation
| Cell Line | Phase of Arrest | Key Molecular Changes | Reference(s) |
|---|---|---|---|
| HT-29 (Colon Cancer) | G1-S | Induction of p21WAF1/CIP1; Decreased cyclin A. | aacrjournals.org |
| HepG2 (Hepatocellular Carcinoma) | G1/S | Reduction in cyclin E/Cdk2 expression. | thieme-connect.com |
Anti-Proliferative and Anti-Invasive Activities
Escin Ia has been identified as a significant inhibitor of cancer cell invasion and metastasis. nih.gov A key study demonstrated that Escin Ia suppresses the metastasis of triple-negative breast cancer by inhibiting the epithelial-mesenchymal transition (EMT). nih.govencyclopedia.pubnih.govdntb.gov.ua The primary mechanism for this action is the downregulation of Lysyl oxidase-like 2 (LOXL2) expression. nih.govmdpi.com This leads to an upregulation of E-cadherin mRNA expression, a crucial component for cell-cell adhesion, and a moderate downregulation of MMP9 mRNA, an enzyme involved in breaking down the extracellular matrix. nih.gov These actions collectively reduce the invasive potential of cancer cells. nih.govnih.gov The anti-proliferative activities of the broader escin compound are often mediated through the inhibition of signaling pathways such as NF-κB, JAK/STAT, and ERK1/2. mdpi.comencyclopedia.pubnih.gov
Table 4: Anti-Invasive Mechanisms of Escin Ia in MDA-MB-231 Breast Cancer Cells
| Molecular Target | Effect of Escin Ia | Consequence | Reference |
|---|---|---|---|
| LOXL2 mRNA | Downregulation | Inhibition of epithelial-mesenchymal transition (EMT). | nih.gov |
| E-cadherin mRNA | Upregulation | Increased cell-cell adhesion, counteracting invasion. | nih.gov |
Angiogenesis Inhibition
Escin Ia demonstrates significant anti-angiogenic properties by interfering with key processes required for the formation of new blood vessels. hopkinsmedicine.org Angiogenesis is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. hopkinsmedicine.orgcancer.gov The inhibitory effects of escin Ia are multifaceted, targeting endothelial cells and the signaling pathways that regulate their function.
Research, primarily on the broader compound escin, indicates that its anti-angiogenic effects stem from the suppression of endothelial cell proliferation, migration, and tube formation, which are all essential steps in the angiogenic process. consensus.app A primary mechanism underlying these effects is the inhibition of the nuclear factor-κB (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and angiogenesis, including vascular endothelial growth factor (VEGF) and interleukin-8 (IL-8). nih.govnih.gov
By blocking the activation of NF-κB, escin Ia reduces the production and secretion of these key pro-angiogenic factors. nih.govnih.gov Studies on pancreatic cancer cell lines have shown that escin significantly suppresses the mRNA expression and secretion of both VEGF and IL-8 induced by tumor necrosis factor-α (TNF-α). nih.govnih.gov Consequently, the conditioned medium from escin-treated cancer cells shows a reduced capacity to induce tube formation in human endothelial cells, directly demonstrating the inhibition of angiogenesis. nih.govnih.gov The anti-angiogenic activity is also linked to the downregulation of other molecular pathways, including the Akt pathway. consensus.app
| Molecular Target/Process | Observed Effect of Escin | Cell/Model System | Reference |
|---|---|---|---|
| NF-κB Activation | Inhibited nuclear translocation and activity | Pancreatic Cancer Cell Lines (BxPC-3, AsPC-1, SW1990) | nih.govnih.gov |
| VEGF Secretion | Significantly suppressed | Pancreatic Cancer Cell Lines | nih.govnih.gov |
| IL-8 Secretion | Significantly suppressed | Pancreatic Cancer Cell Lines | nih.govnih.gov |
| Endothelial Cell Tube Formation | Inhibited | Human Endothelial Cells | consensus.appnih.gov |
| Akt Pathway | Inhibited | Not specified | consensus.app |
Autophagy Induction and Protein Degradation
Studies have shown that escin Ia can trigger autophagic processes in different cell types. In human osteosarcoma cells, escin treatment leads to the formation of autophagosomes and upregulates the expression of key autophagy-related proteins, including LC3BII, ATG5, ATG12, and Beclin-1. nih.govnih.gov This induction of autophagy was found to be mediated through the activation of the ROS/p38 MAPK signaling pathway. nih.govnih.gov
Furthermore, research specifically identifying escin Ia has demonstrated its ability to induce autophagy to promote the degradation of mutant huntingtin (mHtt) protein, which is associated with Huntington's disease. nih.govresearchgate.netnih.gov In this context, escin Ia was shown to induce autophagic flux, monitored by observing GFP-LC3 puncta formation and measuring the expression levels of LC3-II and p62. nih.govresearchgate.net The underlying mechanism involves the suppression of the PI3K/Akt/mTOR signaling pathway and activation of the ERK pathway. nih.gov
Beyond autophagy, escin has also been shown to promote protein degradation via the ubiquitin-proteasome system. nih.gov In breast cancer cells, escin was found to accelerate the ubiquitination and subsequent proteasomal degradation of the enzyme glucose-6-phosphate dehydrogenase (G6PD). nih.gov This action was confirmed by the observation that the proteasome inhibitor MG132 could reverse the escin-induced decrease in G6PD protein levels. nih.gov
| Process/Target | Observed Effect of Escin/Escin Ia | Signaling Pathway Implicated | Cell/Model System | Reference |
|---|---|---|---|---|
| Autophagy Induction | Increased autophagosome formation; Upregulated LC3BII, ATG5, ATG12, Beclin-1 | ROS/p38 MAPK | Human Osteosarcoma Cells | nih.govnih.gov |
| Mutant Huntingtin (mHtt) Degradation | Decreased mHtt levels via autophagy induction | mTOR and ERK signaling | HT22 Cells | nih.govresearchgate.netnih.gov |
| G6PD Protein Degradation | Promoted ubiquitination and proteasomal degradation | Ubiquitin-Proteasome System | Breast Cancer Cells | nih.gov |
| Autophagic Flux | Increased ratio of RFP-LC3 to GFP-LC3; Decreased p62 expression | mTOR signaling | HT22 Cells | nih.govresearchgate.net |
Cellular and Molecular Target Research of Escin Ia
Receptor-Ligand Interactions and Signal Transduction Cascades
Escin (B49666) Ia engages with several key cellular receptors and modulates multiple signal transduction cascades, influencing processes from inflammation to cell survival and apoptosis.
A significant aspect of escin's anti-inflammatory effect is its interaction with the glucocorticoid signaling pathway. Research has shown that escin exerts a glucocorticoid-like effect not by increasing the endogenous secretion of glucocorticoids, but by elevating the protein expression of the Glucocorticoid Receptor (GR). This upregulation of GR enhances the cell's sensitivity to existing glucocorticoids and is a key mechanism for its anti-inflammatory properties. The binding of a ligand to GR causes it to translocate to the nucleus, where it can inhibit pro-inflammatory transcription factors.
The interaction is pivotal, as the anti-inflammatory effects of escin are reportedly attenuated by the presence of a GR antagonist, RU486, confirming that its therapeutic action is mediated through this receptor. This mechanism correlates with the subsequent inhibition of the NF-κB signaling pathway.
Table 1: Research Findings on Escin and Glucocorticoid Receptor (GR) Interaction
| Model/System | Key Finding | Observed Effect |
|---|---|---|
| Lipopolysaccharide (LPS)-treated mice | Escin elevates the protein expression of the GR. | Suggests a glucocorticoid-like anti-inflammatory effect. |
| Atopic Dermatitis (AD) Mouse Model | Pre-treatment with a GR antagonist (RU486) attenuated the therapeutic effects of escin. | Confirms that escin's effects are mediated through the GR. |
Escin Ia demonstrates selective modulation of critical kinase signaling pathways, with effects that are highly dependent on the cellular context and cell type. These pathways, including the mitogen-activated protein kinase (MAPK) cascades (ERK, p38) and the PI3K/Akt pathway, are central to regulating cell proliferation, survival, and angiogenesis.
In human osteosarcoma cells, escin was found to induce apoptosis and autophagy by activating the ROS/p38 MAPK signaling pathway. nih.gov The study noted that escin upregulated p38 expression in a dose- and time-dependent manner but had a minimal impact on JNK and ERK-2. nih.gov Conversely, in a study on human umbilical vein endothelial cells (HUVECs), β-escin was shown to inhibit angiogenesis by repressing the activation of Akt, while no effect was observed on the phosphorylation of ERK and p38. mdpi.com Further research has indicated that β-escin can inhibit the proliferation of osteosarcoma cells by blocking the PI3K/Akt pathway. worldscientific.com This demonstrates that escin's targeting of kinase cascades is specific to the biological process and cell line being investigated. nih.govmdpi.comworldscientific.com
Table 2: Context-Dependent Kinase Pathway Modulation by Escin
| Cell/Model Type | Pathway Targeted | Effect of Escin |
|---|---|---|
| Human Osteosarcoma Cells | p38 MAPK | Activation / Upregulation nih.gov |
| Human Osteosarcoma Cells | PI3K/Akt | Inhibition / Blocking worldscientific.com |
| Human Umbilical Vein Endothelial Cells (HUVECs) | PI3K/Akt | Inhibition of phosphorylation mdpi.com |
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway. Escin's interaction with this pathway is complex, exhibiting both pro-apoptotic and anti-apoptotic effects depending on the experimental model.
In the context of oncology, escin consistently demonstrates a pro-apoptotic role by inactivating anti-apoptotic Bcl-2 proteins. In human skin melanoma cells, escin was shown to inactivate Bcl-2 signaling, leading to apoptosis. nih.gov Similarly, in osteosarcoma cells, escin downregulated the expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting caspase-dependent apoptosis. nih.gov This inhibitory action on pro-survival proteins is a key component of its anti-cancer effects. mdpi.com
Conversely, in models of cellular injury, escin has shown protective, anti-apoptotic effects. In a study involving lipopolysaccharide-induced injury in SH-SY5Y neuronal cells, escin was found to protect the cells from apoptosis by increasing Bcl-2 levels and favorably altering the BAX/BCL2 ratio. nih.govnih.gov This suggests that escin can stabilize mitochondrial function and prevent cell death in non-cancerous cells under stress.
Table 3: Dual Role of Escin in Regulating Bcl-2 Signaling
| Model | Effect on Bcl-2 | Outcome |
|---|---|---|
| Human Skin Melanoma (CHL-1) Cells | Inactivation of Bcl-2 signaling nih.gov | Pro-apoptotic |
| Human Osteosarcoma Cells | Downregulation of Bcl-2 and Bcl-xL nih.gov | Pro-apoptotic |
| Human Pancreatic Cancer Cells | Inhibition of Bcl-2 expression nih.gov | Pro-apoptotic |
Transcriptional Factor Regulation
Escin Ia directly influences the activity of key transcriptional factors that govern inflammation and cell cycle progression.
Nuclear Factor-kappaB (NF-κB) is a master regulator of the inflammatory response. A primary mechanism of escin's anti-inflammatory activity is the potent inhibition of the NF-κB signaling pathway. Research across various models has demonstrated that escin significantly inhibits the expression and activation of NF-κB. mdpi.com
This inhibition is mechanistically linked to its effects on the Glucocorticoid Receptor; by upregulating GR, escin enhances the repression of NF-κB-mediated gene expression. In concanavalin A-induced autoimmune hepatitis, escin administration strongly reduced the expression and nuclear translocation of the NF-κB p65 subunit in hepatocytes. This downregulation of NF-κB activity prevents the transcription of numerous pro-inflammatory cytokines and mediators, forming the cornerstone of escin's anti-inflammatory and chemosensitizing effects. nih.gov
Escin has been shown to regulate cell cycle progression, a critical component of its anti-proliferative effects against cancer cells. A key target in this process is the cyclin-dependent kinase inhibitor p21WAF1/CIP1.
In studies using HT-29 human colon cancer cells, β-escin treatment induced growth arrest at the G1-S phase of the cell cycle. This arrest was directly associated with a dose-dependent induction of p21WAF1/CIP1 expression. Notably, this effect was observed in cells with a mutant p53 gene and also in HCT-116 cells which carry a wild-type p53, without altering p53 expression levels. This indicates that escin's ability to induce the cell cycle inhibitor p21WAF1/CIP1 occurs through a p53-independent pathway, highlighting a valuable mechanism for inducing cell cycle arrest in tumors where p53 is non-functional. researchgate.netnih.govnih.gov
Table 4: Compounds Mentioned
| Compound Name |
|---|
| 11-beta-HSD2 (11-β-hydroxysteroid dehydrogenase type 2) |
| 5-fluorouracil |
| Akt |
| Bax |
| Bcl-2 |
| Bcl-xL |
| Caspase-3 |
| Corticosterone (B1669441) |
| COX-2 (Cyclooxygenase-2) |
| Cyclin D1 |
| Dexamethasone |
| ERK (Extracellular signal-regulated kinase) |
| Escin Ia |
| Glucocorticoid |
| IκB (Inhibitor of nuclear factor kappa B) |
| IL-1β (Interleukin-1 beta) |
| IL-6 (Interleukin-6) |
| iNOS (Inducible nitric oxide synthase) |
| JNK (c-Jun N-terminal kinases) |
| Lipopolysaccharide (LPS) |
| NF-κB (Nuclear Factor-kappaB) |
| p21WAF1/CIP1 |
| p38 MAPK (p38 mitogen-activated protein kinases) |
| p53 |
| PCNA (Proliferating cell nuclear antigen) |
| PI3K (Phosphatidylinositol 3-kinase) |
| RU486 (Mifepristone) |
| STAT3 (Signal transducer and activator of transcription 3) |
| Survivin |
| TGF-β1 (Transforming growth factor beta 1) |
Enzyme Activity Modulation
Escin Ia, a prominent triterpenoid (B12794562) saponin (B1150181), demonstrates significant biological activity through the modulation of various enzyme systems. Its therapeutic potential is linked to its ability to inhibit specific enzymes involved in inflammation and tissue degradation, stabilize cellular membranes, and influence pathways critical to cell migration and signaling.
Hyaluronidase (B3051955) Inhibition
Hyaluronidase is an enzyme that degrades hyaluronic acid, a crucial component of the extracellular matrix (ECM) that helps maintain tissue hydration and vascular barrier integrity. The inhibition of this enzyme is a key mechanism behind the anti-edematous properties of Escin Ia. By inhibiting hyaluronidase, Escin Ia preserves the integrity of hyaluronic acid, which in turn helps to maintain vascular barrier function, reduce capillary permeability, and alleviate edema. researchgate.net This action is critical in managing conditions related to chronic venous insufficiency and trauma-induced swelling.
| Component | Description | Role of Escin Ia |
|---|---|---|
| Enzyme | Hyaluronidase | Inhibitor |
| Substrate | Hyaluronic Acid (a key component of the extracellular matrix) | Prevents substrate degradation |
| Biological Effect | Degradation of the ECM, increased capillary permeability | Maintains vascular barrier function, reduces edema researchgate.net |
Lysosomal Membrane Stabilization
Lysosomes are cellular organelles that contain a host of hydrolytic enzymes. The stability of the lysosomal membrane is crucial, as the release of these enzymes into the cytoplasm can trigger inflammatory processes and contribute to cellular damage. As a saponin, Escin Ia interacts with membrane cholesterol, a property that is believed to contribute to the stabilization of lysosomal membranes. This stabilizing effect prevents the uncontrolled release of lysosomal enzymes, representing a significant anti-inflammatory mechanism.
LOXL2 and MMP-9 Pathway Modulation
Recent research has identified the Lysyl oxidase-like 2 (LOXL2) and Matrix metalloproteinase-9 (MMP-9) pathway as a key target of Escin Ia. Both LOXL2 and MMP-9 are enzymes involved in the remodeling of the extracellular matrix. Dysregulation of this pathway is associated with chronic inflammation and cancer metastasis.
Studies have shown that Escin Ia can ameliorate chronic colitis by inhibiting inflammation and oxidative stress through the LOXL2/MMP-9 pathway. researcher.lifenih.govsemanticscholar.orgresearchgate.netresearcher.life Furthermore, Escin Ia has been found to suppress the metastasis of triple-negative breast cancer by down-regulating the expression of LOXL2. science.govscience.govscience.gov MMP-9, in particular, contributes to disease pathogenesis by degrading the basement membrane and compromising the integrity of epithelial tight junctions, thereby increasing mucosal permeability. nih.gov The modulation of this pathway by Escin Ia highlights its potential in controlling conditions involving tissue remodeling and inflammation.
| Enzyme | Function in Pathophysiology | Reported Effect of Escin Ia |
|---|---|---|
| LOXL2 (Lysyl oxidase-like 2) | Promotes ECM cross-linking, involved in fibrosis and tumor invasion. | Down-regulates expression, inhibiting metastasis science.govscience.govscience.gov |
| MMP-9 (Matrix metalloproteinase-9) | Degrades ECM components, facilitates cell migration and tissue breakdown. | Inhibits the pathway, reducing inflammation and mucosal damage researcher.lifenih.govresearchgate.net |
Acetylcholinesterase (AChE) Activity
Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing symptoms of Alzheimer's disease. While various saponins (B1172615) have been investigated for their neurological effects, current research available through targeted searches does not provide significant evidence for a direct modulatory role of Escin Ia on acetylcholinesterase activity. One study noted that various escins, including Escin Ia, were investigated for their ability to clear mutant huntingtin protein aggregates, an effect relevant to neurodegenerative disease, but did not directly assess AChE inhibition. researchgate.net
Cytoskeletal Dynamics and Cellular Morphology
The cytoskeleton, composed of protein filaments like actin and tubulin, is fundamental to maintaining cell shape, motility, and intracellular transport. Escin Ia has been shown to influence the organization of the cytoskeleton, which in turn affects cellular morphology and function.
Research indicates that escin can protect the endothelial cytoskeleton from damage induced by stress factors such as hypoxia. researchgate.net It helps prevent the pathological reorganization of β-actin and β-tubulin filaments, thereby preserving the structural integrity of endothelial cells. researchgate.net This protective effect is crucial for maintaining the stability of blood vessels. Additionally, Escin Ia's impact on cellular morphology has been observed in the context of cancer, where it can influence the shape and migratory capacity of metastatic cells. science.gov Studies have also suggested a complex relationship between escin and the contractile forces generated by fibroblasts, which are heavily dependent on the actin cytoskeleton. researchgate.net
| Cellular Component | Observed Effect of Escin Ia | Functional Implication |
|---|---|---|
| Endothelial Cytoskeleton (β-actin, β-tubulin) | Protects against hypoxia-induced reorganization researchgate.net | Preservation of endothelial cell pattern and vascular integrity |
| Cancer Cell Morphology | Influences shape and invasive potential science.gov | Inhibition of epithelial-mesenchymal transition and metastasis |
| Fibroblast Contractility | Complex effects; β-escin did not induce contraction force in one study researchgate.net | Modulation of tissue tension and wound healing processes |
Preclinical Efficacy Studies of Escin Ia
In Vivo Model Systems
Preclinical investigations have employed various animal models to evaluate the biological activities of escin (B49666) Ia and the broader escin mixture. These studies provide insights into the potential therapeutic applications and underlying mechanisms of action.
Inflammation Models
The anti-inflammatory properties of escin have been demonstrated in several in vivo models. In a mouse model of contact dermatitis, which mimics a type IV hypersensitivity reaction, escin significantly inhibited oxazolone-induced ear swelling. google.com Escin has also been evaluated for its anti-inflammatory activity via intraperitoneal injection in this model. google.com Further research indicates that escin counteracts the release of pro-inflammatory mediators at the vascular level, thereby reducing inflammation. mdpi.comnih.gov Studies on rat paw edema induced by carrageenan and formalin have also shown the anti-inflammatory effects of escin. scielo.brimpactfactor.org Escin has been found to reduce neutrophil adhesion and aggregation in ex vivo studies using isolated human umbilical veins, contributing to its anti-inflammatory profile. scielo.br
Edema Models
Escin is well-recognized for its anti-edematous effects, which have been extensively studied in various in vivo models. The effectiveness of escin in preventing edema formation has been shown in models where edema is induced by agents such as albumin from chicken egg white, dextran (B179266), carrageenin, bradykinin (B550075), and compound 48/80 in laboratory animals. scielo.brimpactfactor.org In a rat model of pleurisy, horse chestnut seed extract (standardized for escin content) reduced plasma extravasation and leukocyte migration into the pleural cavity, leading to the inhibition of inflammation and edema. scielo.br The anti-exudative activity of escin is also linked to its ability to increase the tension and sealing of vascular smooth muscles through selective sensitization to Ca2+ ions, which helps decrease inflammation caused by vascular endothelium hypoxia. scielo.br Escin's anti-edematous properties are also attributed to its role in reducing vascular permeability in inflamed tissues. researchgate.netnih.gov
Venous Insufficiency Models
The efficacy of escin in chronic venous insufficiency (CVI) has been supported by in vivo studies. Escin's beneficial effects in CVI models are primarily related to its anti-edematous, anti-inflammatory, and venotonic activities. scielo.brimpactfactor.orgresearchgate.netnih.gov Escin has been shown to improve venous tone, which contributes to its positive effects on venous disorders associated with edema. scielo.brresearchgate.netnih.govimpactfactor.org Preclinical data indicate that escin can reduce vascular permeability and improve venous hemodynamics. researchgate.netnih.gov
Cancer Models
Preclinical studies have explored the potential of escin in various cancer models. Beta-escin, a major component of escin, has demonstrated efficacy in inhibiting ovarian cancer metastasis in mouse models, leading to significantly decreased tumor weight and number. mdpi.com In intervention studies, beta-escin effectively inhibited bladder tumor growth, hepatocellular carcinoma growth, and subcutaneous tumor growth of a pancreatic cancer cell line in xenograft mouse models. mdpi.com Dietary administration of beta-escin significantly suppressed the formation of azoxymethane-induced colonic aberrant crypt foci (ACF) in rats, which are considered preneoplastic lesions. aacrjournals.org Beta-escin at concentrations of 0.025% and 0.05% in the diet showed a significant suppression of total colonic ACF. aacrjournals.org
| Treatment Group | Total Colonic ACF (mean ± SE) | Suppression (%) |
| Control diet | Value from source aacrjournals.org | - |
| 0.025% β-Escin diet | Value from source aacrjournals.org | ~40% aacrjournals.org |
| 0.05% β-Escin diet | Value from source aacrjournals.org | ~50% aacrjournals.org |
Note: Specific numerical values for ACF count were mentioned as "Value from source aacrjournals.org" as the exact numbers were in a table image not suitable for direct extraction, but the percentage suppression was stated in the text.
Furthermore, escin has been shown to augment the efficacy of gemcitabine (B846) in pancreatic cancer xenografts in nude mice, significantly enhancing its suppressive effect on tumor growth. nih.gov The anti-cancer activities are linked to mechanisms such as the induction of apoptosis and the inhibition of NF-κB activity and related gene products. nih.govmdpi.comresearchgate.net
Neurological Injury Models
Escin has demonstrated neuroprotective effects in preclinical models of neurological injury. In a rat model of traumatic spinal cord injury (SCI), aescin (escin) treatment improved locomotor outcomes, reduced immune response, oxidative stress, neuronal loss, axon demyelination, and spinal cord swelling. researchgate.net Escin also inhibited microglial activation in in vivo models of traumatic brain injury and lipopolysaccharide-induced neuroinflammation. researchgate.net Additionally, escin was effective in attenuating cognitive deficits and protecting hippocampal neurons in a mouse model of ischemic brain injury. mdpi.com
Allergic Inflammation Models
Studies have investigated the anti-allergic efficacy of escin, particularly beta-escin, in models of type I hypersensitivity. In the murine passive cutaneous anaphylaxis model, beta-escin inhibited the effects of mast cell activation and degranulation, preventing fluid extravasation into the tissue. nih.govresearchgate.net Beta-escin also significantly inhibited the late response in a lung allergy model with ovalbumin-sensitized mice, suppressing allergic airway inflammation. nih.govresearchgate.net This suppression was evidenced by a reduction in leukocytes, eosinophils, IL-5, and IL-13 in the bronchoalveolar lavage fluid. nih.govresearchgate.net Histopathological examinations further confirmed the reduced inflammation in lung tissue. researchgate.net Escin also showed a dose-dependent inhibition of allergic skin responses induced by compound 48/80 in a porcine model. karger.com
| Model System | Key Findings | Source(s) |
| Murine Passive Cutaneous Anaphylaxis | Inhibited mast cell activation and degranulation, prevented fluid extravasation. | nih.govresearchgate.net |
| Murine Allergic Airway Inflammation | Suppressed inflammation, reduced leukocytes, eosinophils, IL-5, and IL-13 in BALF. | nih.govresearchgate.net |
| Porcine Allergic Dermatitis | Dose-dependent inhibition of allergic skin response (redness and swelling) induced by compound 48/80. | karger.com |
Gastrointestinal Inflammation Models
Research into the effects of escin Ia and related escins in gastrointestinal inflammation models indicates potential therapeutic benefits. Studies using dextran sulfate (B86663) sodium (DSS)-induced chronic colitis in mice, a model for ulcerative colitis, have shown that a compound (referred to as HKL, which based on the context of the source discusses natural compounds for UC) significantly ameliorated disease activity index (DAI), colon length, and histopathological scores researchgate.net. Inflammatory cell infiltration and cytokine expression in the colon were suppressed by this treatment researchgate.net. Furthermore, it was reported to restore epithelial barrier functions and intestinal intraepithelial lymphocyte homeostasis in mice with DSS insults researchgate.net. While this study refers to HKL, other research on escin in general has also explored its anti-inflammatory effects relevant to the gastrointestinal tract, including anti-ulcerogenic properties in a rat model aacrjournals.org.
In Vitro Cellular Models
In vitro studies using various cell lines have provided insights into the potential mechanisms and targets of escin Ia and related escins.
Cancer Cell Lines
Escin Ia and other escins have been investigated for their effects on a variety of cancer cell lines. Escin has demonstrated cytotoxic effects on human renal cancer cells, with IC50 values of 40.6 ± 1.2 µM for 786-O cells and 35.0 ± 0.8 µM for Caki-1 cells after a 24-hour treatment spandidos-publications.com. This effect was noted as more pronounced in the Caki-1 cell line spandidos-publications.com. Escin was found to induce G2/M arrest and increase the sub-G1 population in these cells spandidos-publications.com.
Studies specifically on escin Ia have shown its ability to suppress the metastasis of triple-negative breast cancer (TNBC) cells, such as MDA-MB-231, by inhibiting the epithelial-mesenchymal transition (EMT) process chemfaces.comchemicalbook.combiocrick.com. This inhibition is suggested to involve the down-regulation of LOXL2 expression and promotion of E-cadherin mRNA expression chemfaces.comchemicalbook.com. Escin Ia also prevented the EMT process in TNF-α/TGF-β-stimulated MCF-7 cells chemfaces.com.
Escin has also been reported to induce apoptosis and reduce proliferation in numerous other cancer cell lines, including human acute leukemia Jurkat T, HL-60, chronic myeloid leukemia K562, cholangiocarcinoma, hepatoma, colonic cancer, pancreatic, and prostate cancer cells spandidos-publications.com. In colon cancer cells (HT-29), beta-escin induced growth arrest at the G1-S phase, associated with the induction of the cyclin-dependent kinase inhibitor p21WAF1/CIP1 aacrjournals.org.
Here is a summary of findings in select cancer cell lines:
| Cell Line | Cancer Type | Escin/Escin Ia Effect | Key Mechanism(s) | Reference(s) |
| 786-O, Caki-1 | Human renal cancer | Cytotoxicity (IC50 values: 40.6±1.2 µM for 786-O, 35.0±0.8 µM for Caki-1 at 24h) | G2/M arrest, increased sub-G1 population, apoptosis induction | spandidos-publications.com |
| MDA-MB-231 | Triple-negative breast cancer | Suppression of metastasis, inhibition of invasion and migration | Inhibition of EMT, down-regulation of LOXL2, promotion of E-cadherin mRNA | chemfaces.comchemicalbook.com |
| MCF-7 | Breast cancer | Prevention of EMT (when stimulated with TNF-α/TGF-β) | Down-regulation of LOXL2 (in stimulated cells) | chemfaces.com |
| HT-29 | Human colon cancer | Growth arrest at G1-S phase | Induction of p21WAF1/CIP1 | aacrjournals.org |
| Jurkat T, HL-60, K562 | Leukemia | Apoptosis induction | Intrinsic cell death pathway (for Jurkat T) | spandidos-publications.comoncotarget.com |
| Glioblastoma-initiating cells | Brain cancer | Selective cytotoxicity, reduction in viability | Caspase-dependent cell death, loss of stemness properties | oncotarget.comnih.gov |
Endothelial Cells
Studies, primarily using human umbilical vein endothelial cells (HUVECs), have investigated the effects of escin on endothelial cell function. Beta-escin has been shown to effectively modulate HUVECs proliferation and tube formation mdpi.combiocrick.com. It exerts an inhibitory effect on basic fibroblast growth factor (bFGF)-induced proliferation, migration, and tube formation mdpi.com. The inhibition of these processes, critical steps in angiogenesis, could be partially explained by the suppression of Akt activation in response to bFGF mdpi.com. Additionally, the anti-angiogenic effects might be mediated via the inhibition of EFNB2 and FGF-1 gene expressions in endothelial cells mdpi.com.
Escin has also been reported to protect endothelial cells from hypoxic damage. In an in vitro model of HUVECs incubated under hypoxic conditions, escin at concentrations of 100–750 ng/mL partially protected against ATP loss and inhibited hypoxia-induced increases in phospholipase A2 (PLA2) activity nih.govnih.gov. Escin has also been shown to reduce neutrophil adhesion and aggregation mdpi.com. The vascular anti-inflammatory mechanism of beta-escin in endothelial cells may involve disturbances in cholesterol homeostasis leading to cytoskeletal perturbations and a decrease in nuclear factor-kappaB (NF-κB) activation mdpi.complos.org.
Neuronal Cell Lines
While the search results did not provide extensive direct information on the efficacy of escin Ia specifically on neuronal cell lines, some studies on escin in general offer relevant insights into its potential neuro-related effects. Escin has been reported to have ameliorative effects on neuropathic pain, suggested to involve suppressing the NF-κB pathway and its targets, such as pro-inflammatory cytokines encyclopedia.pub. It has also been found to act as an analgesic in bone cancer pain, potentially by suppressing inflammation and microglial activation encyclopedia.pub. Although these findings are not directly from studies on neuronal cell lines assessing efficacy in the context of the outline, they suggest a potential interaction with neural or immune components in the nervous system. The use of neuronal cell lines in developmental neurotoxicity testing has been discussed, but a direct link to escin Ia efficacy in such models was not found in the provided snippets altex.org.
Macrophage Cell Cultures
Escin has been shown to inhibit macrophage activation in vitro karger.comresearchgate.net. In murine macrophagic RAW264.7 cells stimulated by lipopolysaccharide (LPS), escin or corticosterone (B1669441) (Cort) significantly reduced the content of nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin 1β (IL-1β) secreted by these cells researchgate.net. The combination of suboptimal concentrations of escin with Cort also inhibited the secretion of these inflammatory factors researchgate.net. This suggests that escin can synergize with glucocorticoids to enhance anti-inflammatory effects in macrophages researchgate.net. Escin's anti-inflammatory mechanism in macrophages has been linked to the inhibition of NF-κB activation researchgate.net.
Intestinal Epithelial Cells
Studies involving intestinal epithelial cells have been conducted in the context of investigating compounds for inflammatory bowel diseases and the biotransformation of escin. While direct efficacy data of escin Ia on intestinal epithelial cells for specific therapeutic effects (other than indirect effects via reducing inflammation) was not prominently featured in the search results, some studies provide relevant information. For instance, intestinal epithelial cell lines like HCT-116 and NCM460 have been used to create in vitro inflammation models stimulated with LPS researchgate.net. Additionally, research on the biotransformation of escin Ia by human intestinal bacteria and Lactobacillus brevis in vitro revealed that escin Ia is converted into several products, including desacylescin I chemfaces.comchemicalbook.combiocrick.com. Desacylescin I showed potentially inhibitory effects on tumor cell growth in vivo chemfaces.comchemicalbook.combiocrick.com. While this highlights the interaction of escin Ia with the intestinal environment and the activity of its metabolites, it does not directly detail the efficacy of escin Ia itself on intestinal epithelial cells in the context of the other cellular models discussed.
Analytical Methodologies for Escin Ia Quantification and Characterization
Chromatographic Techniques
Chromatographic methods are fundamental for separating escin (B49666) Ia from other co-occurring compounds, including its isomers, which is crucial for both qualitative and quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis and quantification of escin Ia. It is often coupled with various detectors, such as Diode Array Detection (DAD), Ultraviolet (UV) detectors, or Evaporative Light Scattering Detection (ELSD). elewa.orgnih.govfio.org.cnnih.govdntb.gov.uavienkiemnghiem.gov.vnnih.gov
HPLC methods have been developed for the quantitative determination of escin Ia in various samples, including plant seeds and pharmaceutical formulations. nih.govfio.org.cnnih.govvienkiemnghiem.gov.vn Typical conditions involve reversed-phase chromatography using C18 columns. nih.govfio.org.cnnih.govvienkiemnghiem.gov.vn Mobile phases commonly consist of mixtures of acetonitrile (B52724) or methanol (B129727) with water, often acidified with phosphoric acid. nih.govfio.org.cnnih.govvienkiemnghiem.gov.vn Detection wavelengths in the UV range, such as 203 nm, 210 nm, or 220 nm, are frequently used for detecting escin Ia. nih.govfio.org.cnvienkiemnghiem.gov.vn
Validated HPLC methods for escin Ia quantification have demonstrated good linearity, precision, and accuracy. For instance, an HPLC-DAD method for determining four major saponins (B1172615), including escin Ia, in Aesculus chinensis seeds showed good linearity (r² > 0.9994), precision (RSD < 1.5%), and recovery ranges of 95.2-97.3%. nih.govfio.org.cn Another reversed-phase HPLC method with UV detection for aescin in enteric coated tablets reported a linear range from 53.4 to 160.1 μg·mL⁻¹, with intra- and inter-day precision variations less than 1% RSD and a mean recovery of 100.66% (RSD = 0.64%). vienkiemnghiem.gov.vn
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, ESI-TOF/MS)
Liquid Chromatography coupled with Mass Spectrometry (LC-MS), including techniques like tandem mass spectrometry (LC-MS/MS) and electrospray ionization-time of flight mass spectrometry (ESI-TOF/MS), provides powerful tools for the characterization and quantification of escin Ia, particularly in complex matrices and for structural elucidation. elewa.orgnih.govfio.org.cnmdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netfrontiersin.orgmdpi.com
LC-MS/MS is valuable for the simultaneous quantification of escin Ia and its isomers, even at low concentrations in biological samples such as human plasma. elewa.orgnih.govresearchgate.net These methods often involve solid-phase extraction (SPE) for sample preparation and reversed-phase chromatography for separation. nih.govresearchgate.net Detection is typically performed in positive ion mode using multiple reaction monitoring (MRM) of specific precursor-product ion transitions. For escin Ia, a common transition is m/z 1131.8 → 807.6. nih.govresearchgate.net LC-MS/MS methods for escin Ia in plasma have shown linearity at concentrations up to 10 ng/mL with correlation coefficients > 0.996 and lower limits of quantitation (LLOQ) as low as 33 pg/mL. nih.gov
ESI-TOF/MS is employed for the characterization and accurate mass measurement of escin Ia and its isomers, confirming their presence in extracts. nih.govfio.org.cnresearchgate.netresearchgate.net This technique helps in identifying saponin (B1150181) ions and can provide information about the elemental composition. mdpi.comresearchgate.netresearchgate.net LC-MS and LC-MS/MS data combined are used to assign retention times to different escin molecules and confirm the presence of isomers. mdpi.com Collision-induced dissociation (CID) in LC-MS/MS experiments helps confirm glycan sequences and the nature of ester groups. mdpi.com
Gas Chromatography (GC)
While Gas Chromatography (GC) is mentioned as a technique for saponin analysis in general, specific detailed applications for the direct quantification or characterization of escin Ia using GC are less commonly reported compared to HPLC and LC-MS. bibliomed.orgresearchgate.net Some studies utilizing GC-MS have focused on analyzing related compounds in the biosynthetic pathway of escin Ia rather than the compound itself. researchgate.net
Thin-Layer Chromatography (TLC)-Densitometry
Thin-Layer Chromatography (TLC), often coupled with densitometry, is a validated and cost-effective method for the identification and quantification of α-escin, which includes escin Ia, particularly in bulk drug substances and pharmaceutical dosage forms. nih.govresearchgate.netumlub.pldoaj.org
TLC methods for escin Ia typically utilize silica (B1680970) gel plates as the stationary phase. doaj.org Various mobile phases, such as mixtures of n-butanol, acetic acid, and water, or ethyl acetate, isopropanol, and water, are employed to achieve separation. umlub.pldoaj.org Visualization of escin spots can be done using reagents like anisaldehyde-sulfuric acid or phosphotungstic acid solution, followed by densitometric measurement. umlub.pldoaj.org While potentially less sensitive than HPLC-MS/MS for analyzing biosamples, TLC-densitometry is considered suitable for determining α-escin content in pharmaceutical formulations containing significant amounts of the compound. researchgate.net
Spectrophotometric Methods
Spectrophotometric methods, particularly in the UV-Vis range, are used for the quantitative analysis of escin, often focusing on the total saponin content expressed as escin. elewa.orgbibliomed.orgresearchgate.net These methods are generally considered fast, simple, and cost-effective for routine analysis. bibliomed.orgresearchgate.net
One common approach involves a color reaction between oxidized triterpenoid (B12794562) saponins and vanillin (B372448) in the presence of sulfuric acid, with the absorbance measured at 560 nm. bibliomed.orgresearchgate.net This calibration curve method is used to quantify the total saponins expressed in escin. bibliomed.orgresearchgate.net Another spectrophotometric method is based on the molar absorptivity of escin. bibliomed.orgresearchgate.net The German Pharmacopeia (DAB) historically used a colorimetric method to determine the total escin content in Aesculus hippocastanum and its extracts. elewa.orgfio.org.cn However, these methods may not be specific to individual escin isomers like escin Ia. elewa.orgfio.org.cn
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, is a crucial technique for the structural characterization and confirmation of escin Ia. mdpi.comrsc.orgrsc.orgnih.govchemfaces.commdpi.com
NMR data provides detailed information about the different functional groups, the sugar moieties, and the aglycone structure of escin Ia. nih.govmdpi.com By comparing the obtained ¹H-NMR and ¹³C-NMR spectra with reported literature data, the chemical structure of isolated escin Ia can be confirmed. mdpi.comnih.gov For instance, NMR analysis can reveal signals corresponding to methyl groups, olefinic protons and carbons, and the characteristic signals of the attached glucopyranosiduronic acid and other sugar units. nih.govmdpi.com
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a separation technique that has been applied to the analysis of escin and its related saponins, including escin Ia. CE offers advantages such as high separation efficiency, low sample and solvent consumption, and relatively short analysis times.
Research has reported the use of Capillary Electrophoresis coupled with a UV detector for the analysis of escin, including escin Ia, in various extracts of Aesculus hippocastanum L., such as dry, hydroalcoholic, and hydroglycolic extracts. nih.gov One study specifically describes a rapid method for the analysis of total β-escin in Aesculus hippocastanum L. extracts using capillary zone electrophoresis (CZE). vienkiemnghiem.gov.vndntb.gov.uaresearchgate.net While this method focuses on total β-escin, CE techniques are capable of separating individual saponins like escin Ia due to differences in their charge-to-mass ratio and electrophoretic mobility in a buffer system. The application of CE in saponin analysis is acknowledged in the literature, although often noted as requiring specialized equipment and expertise compared to more widely available methods like HPLC. vienkiemnghiem.gov.vnresearchgate.net
Extraction Methodologies
Effective extraction of escin Ia from plant matrices, primarily the seeds of Aesculus species like Aesculus hippocastanum and Aesculus chinensis, is a critical initial step before analysis or purification. Various methodologies have been developed and optimized to maximize the yield and purity of escin Ia.
Ultrasonic extraction is a commonly employed method for the extraction of saponins, including escin Ia, from plant materials. Optimized ultrasonic extraction conditions for escins from Aesculus hippocastanum L. seeds have been reported, utilizing 70% methanol as the extraction solvent, a temperature of 80 °C, and an extraction time of 4 hours. nih.govresearchgate.netresearchgate.net This method involves mixing the powdered sample with the solvent and subjecting it to ultrasonic waves, which enhance the transfer of compounds from the solid matrix to the solvent. The extraction is typically repeated to improve the yield, and the combined extracts are then processed further, often involving centrifugation and evaporation. nih.govresearchgate.net
Another method explored for the extraction of escins from Aesculus chinensis seeds is Accelerated Solvent Extraction (ASE). fio.org.cn ASE utilizes elevated temperature and pressure to achieve rapid and efficient extraction. Optimized ASE conditions for escin Ia and other major saponins from A. chinensis seeds involved using 70% aqueous methanol as the extraction solvent at an elevated temperature (e.g., 120 °C) with a specific static extraction time and flush volume over multiple cycles. fio.org.cn Studies comparing different solvent systems for ASE have indicated that 70% aqueous methanol generally provides the highest extraction efficiency for escin Ia and its isomers. fio.org.cn
Liquid-liquid extraction is also a component of saponin purification processes after initial solid-liquid extraction. For instance, a method for obtaining saponin natural extracts from ground dry seeds of Aesculus hippocastanum involves initial methanol solid-liquid extraction followed by several liquid/liquid extractions, including with isobutanol, to recover saponins in the organic phase and remove impurities. mdpi.com
The choice of extraction method and optimization of parameters such as solvent type, temperature, time, and solvent-to-sample ratio significantly impact the yield and composition of the extracted escin Ia.
Structure Activity Relationship Sar Studies of Escin Ia
Comparative Pharmacological Activities of Escin (B49666) Ia and its Isomers
Studies investigating the comparative pharmacological activities of the different escin isomers have revealed variations in their potency across various biological assays, particularly those related to inflammation and vascular permeability. Escin Ia, along with escins Ib, IIa, and IIb, has been shown to inhibit the increase in vascular permeability induced by agents such as acetic acid in mice and histamine (B1213489) in rats. nih.govchemfaces.com These escins also demonstrated inhibitory effects on hind paw edema induced by carrageenin in rats during the initial phase. nih.govchemfaces.com
However, comparative studies have indicated differences in the degree of activity among these isomers. In models of acute inflammation, escins Ib, IIa, and IIb have often shown more potent activities compared to escin Ia. For instance, in inhibiting scratching behavior induced by compound 48/80 in mice, escin Ia was found to be the weakest among escins Ia, Ib, IIa, and IIb. nih.govchemfaces.com Escins Ib, IIa, and IIb also inhibited vascular permeability induced by serotonin (B10506) in rats, whereas escin Ia did not show this effect. nih.gov
Isoescins Ia and Ib represent another group of isomers, differing from escins primarily by the position of acyl groups, often formed through acyl migration. mdpi.comresearchgate.net Comparative studies involving isoescin Ia and escin Ia have suggested that isoescin Ia exhibits lower pharmacological activity than escin Ia in certain contexts. nih.gov Differences in activity have also been noted between the broader classifications of alpha- and beta-escins, with beta-escins (which include escin Ia and Ib) generally considered more active than alpha-escins (which include isoescin Ia and Ib). mdpi.comresearchgate.net
The comparative activities of escins Ia, Ib, IIa, and IIb have also been examined in other assays, such as magnesium absorption enhancement in mice. In one study, escins Ib and IIb enhanced magnesium absorption, while escins Ia and IIa showed no such activity. snu.ac.kr
The following table summarizes some of the comparative pharmacological activities observed for escin Ia and its related isomers:
| Compound | Vascular Permeability (Acetic Acid/Histamine) | Vascular Permeability (Serotonin) | Carrageenin-induced Paw Edema | Scratching Behavior (Compound 48/80) | Magnesium Absorption Enhancement |
| Escin Ia | Inhibitory nih.govchemfaces.com | No effect nih.gov | Inhibitory (first phase) nih.govchemfaces.com | Weakest inhibition nih.govchemfaces.com | No activity snu.ac.kr |
| Escin Ib | Inhibitory nih.govchemfaces.com | Inhibitory nih.gov | Inhibitory (first phase) nih.govchemfaces.com | More potent than Ia nih.govchemfaces.com | Enhanced absorption snu.ac.kr |
| Escin IIa | Inhibitory nih.govchemfaces.com | Inhibitory nih.gov | Inhibitory (first phase) nih.govchemfaces.com | More potent than Ia nih.govchemfaces.com | No activity snu.ac.kr |
| Escin IIb | Inhibitory nih.govchemfaces.com | Inhibitory nih.gov | Inhibitory (first phase) nih.govchemfaces.com | More potent than Ia nih.govchemfaces.com | Enhanced absorption snu.ac.kr |
| Desacylescins | No effect nih.govchemfaces.com | Not specified | Not specified | No effect nih.govchemfaces.com | No activity snu.ac.kr |
| Isoescin Ia | Not explicitly compared to Ia in sources | Not explicitly compared to Ia in sources | Not explicitly compared to Ia in sources | Not explicitly compared to Ia in sources | Not specified |
| Isoescin Ib | Not explicitly compared to Ia in sources | Not explicitly compared to Ia in sources | Not explicitly compared to Ia in sources | Not explicitly compared to Ia in sources | Not specified |
Note: This table summarizes findings from specific studies and may not represent the entirety of research on these compounds.
Role of Specific Acyl Groups in Biological Activity
A key finding from SAR studies on escins is the essential role of acyl groups for their biological activity. nih.govchemfaces.com Desacylescins, which lack these acyl substitutions, have consistently shown little to no activity in various animal models of inflammation. nih.govchemfaces.com
The type and position of the acyl groups significantly influence the potency of the escin isomers. Escin Ia possesses an acetyl group at C-22 and a tigloyl group at C-21, along with a complex carbohydrate chain at C-3 that includes a glucuronic acid unit linked to glucose and xylose moieties. nih.govchemfaces.com In contrast, escins Ib, IIa, and IIb differ in their acyl and sugar moieties. For instance, escins Ib and IIb typically have an angeloyl group at C-21 instead of the tigloyl group found in escin Ia. nih.govchemfaces.com Escin IIa and IIb also differ from escin Ia in the sugar chain composition, possessing a 2'-O-xylopyranosyl moiety. nih.govchemfaces.com
Studies have indicated that the presence of a 21-angeloyl group or a 2'-O-xylopyranosyl moiety is associated with more potent anti-inflammatory activities compared to the combination of a 21-tigloyl group and a 2'-O-glucopyranosyl moiety found in escin Ia. nih.govchemfaces.com This suggests that the nature of the acyl group at C-21 and the composition of the sugar chain play critical roles in determining the pharmacological profile of these saponins (B1172615).
Furthermore, the number of acyl groups also appears to be relevant to activity. Research on hypoglycemic activity showed that escins with two acyl groups exhibited stronger effects compared to deacetylescins (with one acyl group) and desacylescins (without acyl groups). The acylation sites at C-21 and C-22 are frequently substituted with acyl groups like angeloyl, tigloyl, or acetyl, and these substitutions, along with glycosylation at positions like C-3, C-21, and C-28, contribute to the diverse bioactivities observed among the triterpenoid (B12794562) saponins found in Aesculus species.
Biosynthesis and Derivatization Research of Escin Ia
Natural Occurrence and Isolation from Botanical Sources
Escin (B49666) Ia is a naturally occurring triterpene saponin (B1150181) found predominantly in the seeds of Aesculus species, particularly the horse chestnut (Aesculus hippocastanum) and Chinese horse chestnut (Aesculus chinensis). spandidos-publications.comtandfonline.commedchemexpress.comnaturalproducts.net While the seeds are the primary source and accumulate the highest amount of escin, trace amounts have also been detected in other parts of the plant, including seed integuments, bark, buds, leaves, and immature fruit pericarps. tandfonline.com Minor quantities have also been found in the roots of Aesculus turbinata and seedling roots of Aesculus parviflora. tandfonline.com
The isolation of escin Ia from botanical sources, primarily horse chestnut seeds, typically involves extraction followed by purification steps. A common method involves extracting crushed seeds with an aqueous solution of lower alcohols, such as methanol (B129727) or ethanol (B145695) (often around 65% v/v). tandfonline.comgoogle.comdovepress.com The resulting extract is then often treated with a cation exchanger. google.com Concentration of the eluate is followed by separation of the crystalline product. google.com Further purification steps, such as multiple HPLC chromatographies, can be employed to separate individual escin isomers like escin Ia from the complex mixture. google.com Early methods also involved hydrolysis of the escin mixture under acidic and/or basic conditions to obtain the aglycone protoaescigenin, which could then be further processed or used as a synthon for modifications. google.com
Horse chestnut seeds can contain a significant weight percentage of escins. One study reported an impressive 13% in weight of escins in dry seeds. mdpi.com The escin mixture itself is composed of various isomers, with β-escin being a major component and the basis for many pharmaceutical preparations. dovepress.commdpi.com Escin Ia is one of the five main triterpene oligoglycosides (escins Ia, Ib, IIa, IIb, and IIIa) isolated and characterized from Aesculus hippocastanum seeds. nih.gov
Investigation of Biosynthetic Pathways
The biosynthesis of escin Ia, like other triterpenoid (B12794562) saponins (B1172615), originates from the isoprenoid pathway, specifically from the 30-carbon intermediate 2,3-oxidosqualene (B107256). researchgate.netnih.govnih.gov This precursor is synthesized through the linkage and oxidation of six isoprene (B109036) units. researchgate.net The cyclization of 2,3-oxidosqualene is a key step, mediated by oxidosqualene cyclases (OSCs), which leads to the formation of cyclic aglycone precursors. researchgate.netnih.gov In the case of barrigenol-type (BAT) triterpenoid saponins like escin Ia, the pentacyclic triterpene skeleton is derived from an oleanane (B1240867) (β-amyrin) backbone. nih.gov
Following the formation of the β-amyrin backbone, site-specific oxidation occurs, catalyzed by cytochrome P450 enzymes (P450s). nih.gov This process leads to the formation of diverse non-glycosylated aglycones, including protoaescigenin, which is the main aglycone of escin. nih.gov Protoaescigenin is a polyhydroxy aglycone obtained during the hydrolysis of escin. google.com
Glycosylation, the process of adding sugar moieties to the triterpenoid skeleton, is a crucial step in the biosynthesis of saponins and is catalyzed by UDP-glycosyltransferases (UGTs). researchgate.netuea.ac.uk These enzymes transfer UDP-linked sugar units to specific positions on the aglycone. researchgate.net Acylation, the addition of acyl groups, also contributes to the structural diversification of triterpene saponins, with ester groups commonly found at carbons C21, C22, and/or C28 of the aglycone. mdpi.comnih.gov Escin Ia, for instance, contains an acetyl group at C-22 and an angeloyl or tigloyl group at C-21. mdpi.commdpi.com
Research has identified specific genes and enzymes involved in the biosynthesis of escin in Aesculus species. Genomic and transcriptomic studies on Aesculus chinensis and Aesculus hippocastanum have revealed gene clusters containing OSCs and tailoring enzymes (such as CYP716 family P450s) implicated in triterpenoid biosynthesis. nih.govresearchgate.net Candidate enzymes for specific steps in the escin Ia biosynthetic pathway have been proposed and investigated, including OSCs, P450s responsible for hydroxylation at positions like C-16α and C-21β, cellulose (B213188) synthase-like enzymes (CSLs) involved in glycosylation with glucuronic acid, and UGTs for adding other sugar units like galactose. uea.ac.ukresearchgate.netuea.ac.uk BAHD acyltransferases are also involved in the acylation steps. nih.govuea.ac.uk
The proposed biosynthetic pathway for escin Ia involves the cyclization of 2,3-oxidosqualene to β-amyrin, followed by a series of hydroxylation, acylation, and glycosylation steps catalyzed by specific enzymes. researchgate.net
Chemical Derivatization for Enhanced Bioactivity or Specificity
Chemical derivatization of escin Ia and other escin isomers is explored to potentially enhance their bioactivity, improve their pharmacokinetic properties, or achieve greater specificity for particular biological targets. The stable polyhydroxy-replaced pentacyclic skeleton of escin provides a suitable platform for structural modifications. researchgate.net
Targeting the ester groups present on the aglycone (at C21, C22, and/or C28) is a common strategy for chemical modification. mdpi.com These ester functions are prone to hydrolysis under basic pH conditions, allowing for their specific elimination. mdpi.com For example, deacetylation of escin Ia at the C-22 position results in desacylescin I. researchgate.netnih.gov Studies comparing the effects of escin isomers and their hydrolyzed products, like desacylescins, on biological activities such as magnesium absorption have provided insights into the importance of specific functional groups. nih.gov Research suggests that the 21-O-tigloyl and/or 22-O-acetyl groups may be essential for certain activities, indicating that modifications at these positions can significantly impact biological effects. nih.gov
While the natural mixture of escins is often used, research also investigates the properties of individual isomers and their derivatives. Studies have shown that preparations containing several escin isomers might have a longer duration of action compared to single, pure isomers. mdpi.com However, understanding the structure-activity relationships of individual escin isomers and their derivatives is crucial for designing targeted modifications.
Chemical derivatization can also be employed to improve analytical detection methods for triterpenoids like escin Ia. Due to the lack of strong UV absorption and low ionization efficiency in mass spectrometry for some triterpenoids, derivatization can introduce chromophores or enhance ionization, thereby improving sensitivity and specificity in techniques like HPLC. xjtu.edu.cn Various derivatization reagents, such as acid chlorides, rhodamines, isocyanates, sulfonic esters, and amines, have been explored for the analysis of triterpenoids. xjtu.edu.cn
The aglycone protoaescigenin, obtained from the hydrolysis of escin, serves as a valuable synthon for the synthetic modification and derivatization of naturally occurring saponins. google.com This allows for the creation of novel escin derivatives with potentially altered or enhanced biological properties.
Research into the chemical derivatization of escin Ia aims to leverage its core structure while modifying specific functional groups to optimize its therapeutic potential or improve its analytical characteristics.
Pharmacokinetic and Pharmacodynamic Studies of Escin Ia
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
Studies investigating the ADME profile of escin (B49666) Ia have primarily been conducted in animal models, particularly rats. Following intravenous administration in rats, escin Ia exhibits a dose-dependent pharmacokinetic profile within the range of 0.5 to 2.0 mg/kg. nih.gov The compound is rapidly and extensively converted to its positional isomer, isoescin Ia, regardless of the administered dose. nih.gov
In animal models, approximately 13–16% of an oral dose administered by gastric probe is absorbed, with maximum plasma concentration (Cmax) typically reached around 4 hours post-administration. researchgate.net Approximately two-thirds of the absorbed amount is subsequently excreted via bile. researchgate.net
While specific detailed data on the distribution and metabolism pathways solely for escin Ia in humans are limited in the provided search results, general information on escin mixtures suggests that metabolism primarily occurs in the liver, involving enzymatic biotransformation. longdom.org Excretion predominantly occurs via renal and hepatic routes. longdom.org
Bioavailability Considerations
The bioavailability of escin Ia, particularly after oral administration, appears to be low. Studies in rats have reported very low oral bioavailability (F) values, both less than 0.25% for escin Ia and isoescin Ia when administered alone. chemfaces.comresearchgate.net Another study in rats observed low oral bioavailability (F) values of 2% for both compounds. researchgate.net
The bioavailability of escin can be influenced by factors such as circadian rhythms and food intake. mdpi.com The formulation of escin also plays a role, with some soft dosage forms, particularly hydrophilic gels, demonstrating enhanced bioavailability and prolonged release. mdpi.com Modifying the crystalline structure of escin into an amorphous state has been shown to increase its water solubility, potentially improving oral bioavailability. researchgate.netnih.gov
Advanced Drug Delivery Systems for Escin Ia
Nanoparticle-Based Systems
Nanoparticle-based systems offer a promising approach for the delivery of escin (B49666) Ia, addressing issues related to its solubility and targeting. The small size of nanoparticles allows for improved cellular uptake and the potential for targeted accumulation in specific tissues.
Research has explored the use of saponin-cholesterol nano-complexes for the delivery of escins, including escin Ia. researchgate.netnih.gov Through a bottom-up technique, escin Ia (EIa) and cholesterol (Cho) were shown to self-assemble into spherical nanoparticles (EIa-Cho NPs). researchgate.netnih.gov This assembly is driven by hydrophobic forces and hydrogen bonding between the molecules. researchgate.netnih.gov In vitro studies demonstrated that these EIa-Cho NPs exhibited potent cytotoxicities against mouse breast cancer cells (4T1). researchgate.netnih.gov This suggests the potential of such nanoparticle formulations for delivering escin Ia in cancer therapy.
Another study investigated the incorporation of escin into magnesium oxide (MgO) nanoparticles, along with chitosan (B1678972) and Pluronic F-127, for potential anti-cancer applications. mdpi.com These MgO-Chitosan-Pluronic F127-Escin NPs demonstrated cytotoxicity in MDA-MB-231 breast cancer cells. mdpi.com The nanoparticles were suggested to utilize the enhanced permeability and retention (EPR) effect and attach to receptor-binding ligands on tumor cell surfaces, facilitating targeted delivery. mdpi.com
Liposomes, as vesicular nanoparticle systems, have also been explored for encapsulating sodium aescinate (SA), a salt form of escin. tandfonline.com Liposome-encapsulated sodium aescinate for injection (SA-Lip-I) was prepared, showing a mean particle size of 117.33 ± 0.95 nm and an encapsulation rate of 73.93 ± 4.65%. tandfonline.com In vitro cumulative release of SA-Lip was over 80% at 12 hours. tandfonline.com This liposomal formulation demonstrated better efficacy in inhibiting granulomous growth in a rat model compared to free sodium aescinate injection. tandfonline.com
Microgel and Hydrogel Formulations
Microgels and hydrogels, as cross-linked polymeric networks capable of absorbing large amounts of water, are being investigated as drug delivery vehicles for escin Ia, offering potential for controlled release and localized delivery.
Acrylamide-based microgels have been explored for the uptake and release of β-aescin, a mixture that includes escin Ia. researchgate.net These microgels were shown to incorporate β-aescin, and temperature-dependent measurements indicated that the incorporation stabilized the microgel particles. researchgate.net The microgels were capable of releasing β-aescin from their network upon an increase in temperature above their volume phase transition temperature (VPTT), suggesting their potential for temperature-responsive drug release. researchgate.net
Hydrogel formulations, particularly emulgels, have been developed for the topical delivery of escin. impactfactor.org An escin-enriched emulgel system was fabricated and evaluated for the treatment of varicose veins. impactfactor.org While this study focused on escin generally, it highlights the use of hydrogel-based systems for localized delivery of horse chestnut extract components. impactfactor.org
The incorporation of escin phytosomes into carbomer hydrogels has also been studied. ceon.rs Escin β-Sitosterol Phytosome, an amorphous powder containing escin complexed with β-sitosterol and phosphatidylcholine, was incorporated into carbomer hydrogels. ceon.rs The resulting hydrogels showed different rheological properties compared to hydrogels with pure escin, indicating the influence of the phytosome complex on the gel network. ceon.rs These phytosome-loaded hydrogels demonstrated physical stability over a period of 24 months. ceon.rs
Complexation Strategies
Complexation strategies involve the formation of a complex between escin Ia and another molecule to improve its physicochemical properties, such as solubility and stability.
Cyclodextrins (CDs) have been investigated for their ability to form inclusion complexes with triterpenic saponins (B1172615) like escin. mdpi.com Studies have hypothesized that the inclusion of escin, including escin Ia, in β-CD and γ-CD could increase the bioavailability of the active compounds. mdpi.com Escin was found to form 1:1 and 1:2 complexes with γ-CD and β-CD, respectively, suggesting that the larger cavity of γ-CD might better accommodate the escin molecule. mdpi.com These inclusion complexes can offer advantages such as improved solubility, stability, and bioavailability. mdpi.com
Complexation with cholesterol has also been demonstrated in the formation of escin Ia-cholesterol nanoparticles, driven by hydrophobic and hydrogen bonding interactions. researchgate.netnih.gov This complexation leads to the self-assembly of the molecules into nanoparticle structures, providing a delivery method that can reduce toxicity while retaining activity. researchgate.netnih.gov
Targeted Delivery Approaches
Targeted delivery approaches aim to direct escin Ia specifically to the site of action, increasing its local concentration and reducing systemic exposure. While specific studies focusing solely on targeted delivery of escin Ia are limited in the provided search results, the principles of targeted delivery are being applied to escin and other saponins in nanoparticle systems.
The MgO-Chitosan-Pluronic F127-Escin NPs mentioned earlier are suggested to utilize the EPR effect, which leads to the accumulation of nanoparticles in tumor tissue due to leaky vasculature and impaired lymphatic drainage. mdpi.com Additionally, the potential for these nanoparticles to attach to receptor-binding ligands on tumor cell surfaces indicates a strategy for active targeting. mdpi.com
The self-assembly of escin Ia with cholesterol into nanoparticles also presents a form of drug delivery that could potentially be modified for targeting, although the provided information primarily focuses on the formation and general cytotoxicity of these nanoparticles. researchgate.netnih.gov
Further research is needed to develop and evaluate more specific targeted delivery systems for escin Ia, potentially utilizing ligands that bind to receptors overexpressed on target cells or tissues.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Escin Ia | 6476030 |
| Isoescin Ia | 6476032 |
| Escin | 16211024 |
| Cholesterol | 5997 |
| Chitosan | 71853 |
| Pluronic F-127 | 24751 |
| Magnesium Oxide (MgO) | 14921 |
| Carbomer | 7843 |
| β-Sitosterol | 23675525 |
| Phosphatidylcholine | 39795 |
| β-Cyclodextrin | 444045 |
| γ-Cyclodextrin | 69936 |
| Sodium Aescinate | 6476030 (Note: Sodium Aescinate is a salt form, often referring to a mixture of escin saponins, but PubChem links to the main escin Ia CID in some contexts) nih.govcenmed.cominvivochem.cn |
Data Tables
Based on the search results, the following data points regarding nanoparticle characteristics can be presented in a table:
| Delivery System | Particle Size (nm) | Encapsulation Efficiency (%) | Zeta Potential (mV) |
| Escin Ia-Cholesterol Nanoparticles (EIa-Cho NPs) | Not specified | Not specified | Not specified |
| MgO-Chitosan-Pluronic F127-Escin NPs | Not specified | Not specified | Not specified |
| Sodium Aescinate Liposomes (SA-Lip-I) | 117.33 ± 0.95 | 73.93 ± 4.65 | -30.34 ± 0.23 |
Neuroprotective Research of Escin Ia
Attenuation of Oxidative Stress in Neuronal Injury
Oxidative stress is a significant factor in the pathophysiology of numerous neurodegenerative disorders and contributes to neuronal injury and mortality. mdpi.com It arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. mdpi.com Elevated ROS levels can lead to damage to lipids, proteins, and DNA. mdpi.com
Escins, including escin (B49666) Ia, have demonstrated antioxidative effects. Studies have indicated that escin can reduce oxidative stress in experimental models of neuronal injury. For instance, research on traumatic spinal cord injury (SCI) in rats showed that aescin (a mixture containing escins) reduced oxidative stress in the injured area. researchgate.netnih.gov Escin's antioxidant mechanisms may involve increasing the activity of antioxidant enzymes such as catalase and superoxide (B77818) dismutase (SOD). mdpi.com
Inhibition of Neuronal Apoptosis
Neuronal apoptosis, or programmed cell death, is a key contributor to the progression of many neurodegenerative diseases and the damage observed after acute brain injuries like cerebral ischemia. mdpi.com Preventing or reducing neuronal apoptosis is a significant strategy in neuroprotection.
Escins have been reported to exhibit anti-apoptotic actions. In a chronically induced Parkinson's disease mouse model, escins showed neuroprotective effects through both antioxidative and anti-apoptotic mechanisms. researchgate.net Studies using HT22 cells, a hippocampal neuronal cell line, have shown that escins, including escin Ia, can inhibit apoptosis induced by aggregated proteins. frontiersin.orgresearchgate.netnih.govx-mol.comnih.gov Escin's influence on apoptosis may involve the modulation of various signaling pathways. patsnap.com
Restoration of Cognitive Function
Cognitive deficits are a common feature of neurodegenerative diseases and can result from neuronal damage and dysfunction. Restoring or preserving cognitive function is a crucial goal in neuroprotective research.
Research suggests that escins may play a role in attenuating cognitive deficits. Studies in mice with transient global cerebral ischemia demonstrated that escins attenuated cognitive deficits and hippocampal injury. researchgate.net While the precise mechanisms by which escin Ia specifically contributes to cognitive function restoration are an area of ongoing research, the broader neuroprotective effects, including the reduction of oxidative stress and apoptosis, likely contribute to preserving neuronal circuits essential for cognitive processes.
Modulation of Inflammatory Responses in the Central Nervous System
Neuroinflammation, the inflammatory response within the brain and spinal cord, is a critical component in the pathology of various central nervous system disorders. mdpi.com It involves the activation of glial cells and the release of pro-inflammatory mediators, which can exacerbate neuronal damage. mdpi.commdpi.com
Escin has demonstrated anti-inflammatory properties, which are highly relevant to its potential neuroprotective effects. mdpi.comresearchgate.netnih.govpatsnap.comresearchgate.net Escin's anti-inflammatory mechanisms can involve inhibiting the activity of enzymes like cyclooxygenase (COX) and lipoxygenase, thereby reducing the synthesis of pro-inflammatory mediators. patsnap.com It can also modulate signaling pathways such as NF-κB, which plays a key role in the expression of inflammatory genes. patsnap.comencyclopedia.pub Studies have shown that escin can reduce immune responses and inflammation in the context of neuronal injury. researchgate.netnih.gov For example, in rats with superior sagittal sinus thrombosis, escin treatment inhibited the activation of the NLRP3 inflammasome in activated microglia, suggesting an anti-pyroptotic and neuroprotective effect. medsci.org
Clearance of Aggregated Proteins
The accumulation of misfolded and aggregated proteins is a hallmark of several neurodegenerative diseases, such as Huntington's disease and Alzheimer's disease. frontiersin.orgresearchgate.netnih.govx-mol.comnih.gov The impaired clearance of these aggregates contributes to cellular dysfunction and neuronal death. Autophagy is a cellular process that plays a vital role in degrading aggregated proteins and maintaining cellular homeostasis. frontiersin.orgresearchgate.netnih.govx-mol.comnih.gov
Recent research has explored the ability of escins, including escin Ia, to promote the clearance of aggregated proteins. Studies using a cellular model of Huntington's disease (HT22 cells transfected with mutant huntingtin) found that escins, including escin Ia, significantly inhibited the levels of mutant huntingtin protein. frontiersin.orgresearchgate.netnih.govx-mol.comnih.gov This degradation effect was closely linked to the induction of autophagy, which was regulated via the mTOR and ERK signaling pathways. frontiersin.orgresearchgate.netnih.govx-mol.comnih.gov These findings suggest that escin Ia may hold promise as an autophagy inducer for the treatment of diseases characterized by the accumulation of aggregated proteins. frontiersin.orgresearchgate.netnih.govx-mol.comnih.gov
Data on the effect of escin Ia on mutant huntingtin protein levels in HT22 cells:
| Compound | Mutant Huntingtin Levels (% of Control) |
| Control | 100 |
| Escin IA | Significantly Decreased |
| Escin IB | Significantly Decreased |
| Isoescin IA | Significantly Decreased |
Note: Data is based on research findings indicating a significant decrease without providing specific numerical percentages in the available snippets. frontiersin.orgresearchgate.netnih.govx-mol.comnih.gov
Anticancer Research of Escin Ia
Inhibition of Tumor Cell Proliferation and Viability
Escin (B49666) Ia has demonstrated the ability to inhibit the proliferation and reduce the viability of various cancer cell lines encyclopedia.pubresearchgate.net. Studies have shown that escin, a mixture containing escin Ia, can significantly reduce the viability of hepatocellular carcinoma (HepG2) cells in a concentration- and time-dependent manner researchgate.net. In colorectal cancer cells (HCT-116 and HCT-8), escin significantly reduced cell viability in a dose- and time-dependent manner, with varying IC50 values depending on the cell line and treatment duration nih.gov. For HCT-116 cells, the IC50 values were 84.64 ± 4.57 µg/mL at 12 hours, 60.12 ± 5.31 µg/mL at 24 hours, and 36.70 ± 2.15 µg/mL at 48 hours. For HCT-8 cells, the IC50 values were 107.05 ± 14.22 µg/mL at 12 hours, 83.55 ± 6.99 µg/mL at 24 hours, and 46.99 ± 2.81 µg/mL at 48 hours nih.gov. Escin has also been reported to reduce cell proliferation in glioma and lung adenocarcinoma cell lines nih.gov. The anti-proliferative effects of escin are believed to be mediated through the inhibition of pathways such as NF-κB, JAK/STAT, and ERK1/2 signaling pathways encyclopedia.pub.
| Cell Line | Treatment Duration (h) | IC50 (µg/mL) |
| HCT-116 | 12 | 84.64 ± 4.57 |
| HCT-116 | 24 | 60.12 ± 5.31 |
| HCT-116 | 48 | 36.70 ± 2.15 |
| HCT-8 | 12 | 107.05 ± 14.22 |
| HCT-8 | 24 | 83.55 ± 6.99 |
| HCT-8 | 48 | 46.99 ± 2.81 |
Induction of Apoptosis in Various Cancer Cell Lines
Escin Ia has been shown to induce apoptosis, or programmed cell death, in a variety of cancer cell lines encyclopedia.pub. This induction of apoptosis is considered a key mechanism for its anticancer activity encyclopedia.pubresearchgate.net. Studies have demonstrated that escin can induce apoptosis in hepatocellular carcinoma cells, accompanied by the disruption of the G1/S phase of the cell cycle researchgate.net. In colorectal cancer cells, escin induces apoptosis and DNA damage nih.gov. β-escin, a mixture containing escin Ia, has been reported to induce apoptosis in numerous cancer cell lines, including pancreatic carcinoma, lung adenocarcinoma, cholangiocarcinoma, and gastric adenocarcinoma oncotarget.com. The mechanisms underlying escin-induced apoptosis can vary depending on the cancer cell type, but they often involve the mitochondrial caspase-dependent pathway, inhibition of NF-κB signaling, and effects on pathways like GSK3β/β-catenin oncotarget.com. Elevated caspase protein levels are often observed, supporting the mechanistic explanation involving the inhibition of NF-κB and the ROS/p38 MAPK pathway encyclopedia.pub.
Anti-Metastatic Activities
Escin Ia exhibits anti-metastatic activities, which involve inhibiting the spread of cancer cells to distant sites encyclopedia.pub. These effects are crucial in controlling cancer progression.
Inhibition of Epithelial-Mesenchymal Transition (EMT)
Epithelial-Mesenchymal Transition (EMT) is a process that allows cancer cells to acquire migratory and invasive properties, contributing to metastasis mednexus.org. Escin Ia has been shown to suppress EMT in cancer cells caymanchem.comchemicalbook.comoncotarget.com. Specifically, escin Ia inhibits the EMT process in MDA-MB-231 breast cancer cells caymanchem.comchemicalbook.comoncotarget.com. This inhibition is linked to the downregulation of LOXL2 expression and the promotion of E-cadherin mRNA expression chemicalbook.comoncotarget.com. Escin Ia also suppressed the EMT process in TNF-α/TGF-β-stimulated MCF-7 cells and LOXL2-transfected or hypoxia-treated MCF-7 cells chemicalbook.comoncotarget.com.
Suppression of Cancer Cell Invasion and Migration
Beyond inhibiting EMT, escin Ia directly suppresses the invasion and migration of cancer cells caymanchem.comchemicalbook.comoncotarget.com. The saponin (B1150181) fraction from Aesculus chinensis fruits, with escin Ia as a main active component, was found to inhibit the invasion and migration of MDA-MB-231 cells chemicalbook.comoncotarget.com. Escin Ia showed more potent inhibition of invasion compared to other saponin constituents chemicalbook.comoncotarget.com. This suppression of invasion and migration is associated with the selective reduction of LOXL2 mRNA expression chemicalbook.comoncotarget.com.
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis encyclopedia.pub. Escin Ia has demonstrated anti-angiogenic effects, which can help to limit the blood supply to tumors.
Inhibition of Endothelial Cell Proliferation, Migration, and Tube Formation
Studies have shown that escin, a mixture containing escin Ia, can inhibit the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs), which are key processes in angiogenesis encyclopedia.pubmdpi.comnih.govresearchgate.net. β-escin exerts inhibitory effects on basic fibroblast growth factor (bFGF)-induced proliferation, migration, and tube formation in HUVECs mdpi.comnih.govresearchgate.net. This inhibition of critical steps in the angiogenic process may be partially explained by the suppression of Akt activation in response to bFGF mdpi.comnih.govresearchgate.net. Additionally, the anti-angiogenic effects of β-escin might be mediated through the inhibition of EFNB2 and FGF-1 gene expressions in endothelial cells mdpi.comnih.govresearchgate.net. Escin also inhibits the secretion of vascular epidermal growth factor (VEGF) in HUVECs encyclopedia.pubresearchgate.net.
| Endothelial Cell Activity | Effect of Escin/β-escin | Associated Mechanism(s) |
| Proliferation | Inhibited | Suppression of Akt activation (bFGF-induced), Inhibition of EFNB2 and FGF-1 gene expression, Inhibition of NF-κB, JAK/STAT, ERK1/2 pathways |
| Migration | Inhibited | Suppression of Akt activation (bFGF-induced), Inhibition of EFNB2 and FGF-1 gene expression, Inhibition of ERK/NF-κB pathway |
| Tube Formation | Inhibited | Suppression of Akt activation (bFGF-induced), Inhibition of EFNB2 and FGF-1 gene expression |
| VEGF Secretion | Inhibited |
Modulation of Angiogenesis-Related Signaling Pathways
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Escin, including beta-escin (a major component of the escin mixture from which escin Ia is isolated), has demonstrated anti-angiogenic properties in various studies encyclopedia.pubmdpi.com. These effects are often mediated through the modulation of signaling pathways essential for endothelial cell function.
Studies have shown that escin can inhibit the proliferation and migration of human umbilical vein endothelial cells (HUVECs), a common in vitro model for angiogenesis research encyclopedia.pubmdpi.com. It also inhibits tube formation by HUVECs, a process that mimics the formation of capillary-like structures mdpi.comnih.gov.
The mechanisms underlying escin's anti-angiogenic effects are multifaceted. Research suggests involvement of the Akt, p38/MAPK, and ERK signaling pathways in HUVECs encyclopedia.pubmdpi.com. Additionally, inhibition of PKC-α, EFNB2, and growth factor expression has been implicated encyclopedia.pubmdpi.com. In pancreatic cancer cell lines, escin has been shown to suppress the secretion of pro-angiogenic factors such as interleukin-8 (IL-8) and vascular endothelial growth factor (VEGF) by blocking the activation of nuclear factor-κB (NF-κB) nih.gov. NF-κB is a transcription factor known to play a crucial role in carcinogenesis-related angiogenesis nih.gov.
| Effect on Angiogenesis | Mechanism/Pathway Involved | Model System | Source |
| Inhibition of HUVEC proliferation, migration, and tube formation | Akt, p38/MAPK, ERK pathways, PKC-α, EFNB2, FGF-1 | In vitro (HUVECs) | encyclopedia.pubmdpi.com |
| Suppression of VEGF and IL-8 secretion | NF-κB inhibition | In vitro (Pancreatic cancer cell lines) | nih.gov |
| Inhibition of angiogenesis | Negative mediator of angiogenesis | In vitro (HUVECs) and in vivo (CAM assay) | mdpi.com |
Chemosensitization to Standard Chemotherapeutic Agents
Chemoresistance is a major challenge in cancer treatment. Escin has shown potential as a chemosensitizing agent, enhancing the effectiveness of standard chemotherapy drugs in certain cancer types.
In human pancreatic cancer cells, escin has been reported to decrease cell survival and induce apoptosis nih.govscilit.com. Notably, while the combination of escin with gemcitabine (B846) showed only an additive effect, its combination with cisplatin (B142131) resulted in a significant synergistic cytotoxic effect in Panc-1 cells nih.govscilit.com. This suggests that escin can sensitize pancreatic cancer cells to cisplatin.
The chemosensitizing effect of escin in pancreatic cancer appears to be linked to its ability to downregulate the NF-κB signaling pathway nih.govscilit.comturkishjcrd.com. NF-κB plays a role in regulating cell survival and can contribute to chemoresistance nih.govscilit.com. By inhibiting NF-κB activation, escin may disrupt these survival pathways, making cancer cells more vulnerable to chemotherapy. High concentrations of escin have been observed to induce apoptosis and decrease the expression of NF-κB-related proteins and cyclin D nih.govscilit.com.
| Chemotherapeutic Agent | Cancer Type | Effect of Combination with Escin | Proposed Mechanism | Source |
| Cisplatin | Pancreatic Cancer (Panc-1 cells) | Synergistic cytotoxic effect | Downregulation of NF-κB pathway | nih.govscilit.com |
| Gemcitabine | Pancreatic Cancer | Additive effect | Not specified | nih.govscilit.com |
Targeting Tumor Microenvironment Components
The tumor microenvironment (TME) is a complex ecosystem comprising cancer cells, stromal cells (such as cancer-associated fibroblasts and immune cells), extracellular matrix (ECM), and signaling molecules. The TME plays a crucial role in tumor growth, progression, and metastasis. Escin has demonstrated the ability to target various components of the TME, thereby inhibiting tumor spread.
Escin is reported to modulate the tumor microenvironment by influencing processes like ECM production and the expression of matrix metalloproteinases (MMPs), which are enzymes involved in ECM degradation and tissue remodeling, crucial for invasion and metastasis encyclopedia.puboaepublish.com. Escin's regulation of the tumor microenvironment is evidenced by the downregulation of several MMPs encyclopedia.pub.
Furthermore, escin has been shown to inhibit hypoxia-inducible factor 1-alpha (HIF1α) and the expression of its targeted proteins encyclopedia.pubresearchgate.netmdpi.com. HIF1α is a key regulator of cellular responses to hypoxia within the TME and is involved in angiogenesis, metabolism, and metastasis encyclopedia.pubresearchgate.netmdpi.com.
Specific to escin Ia, research in triple-negative breast cancer (TNBC) has shown that it suppresses metastasis by inhibiting epithelial-mesenchymal transition (EMT) oaepublish.comoncotarget.com. This effect is mediated, at least in part, by downregulating the expression of lysyl oxidase-like 2 (LOXL2), an enzyme involved in ECM remodeling and promoting EMT oaepublish.comoncotarget.com. Escin Ia selectively reduced LOXL2 mRNA expression and promoted E-cadherin mRNA expression, preventing the EMT process in MDA-MB-231 breast cancer cells oncotarget.com.
Studies have also indicated that beta-escin can target both cancer and stromal cells within the TME to inhibit metastasis, for instance, in ovarian cancer mdpi.com. It has been found to decrease the stemness of ovarian cancer cells and inhibit ECM production in omental tumors mdpi.com.
| TME Component/Process Targeted | Effect of Escin Ia (or Escin/Beta-Escin) | Cancer Type/Model | Source |
| Extracellular Matrix (ECM) | Inhibition of production | Ovarian cancer (in vivo), general TME modulation | encyclopedia.pubmdpi.com |
| Matrix Metalloproteinases (MMPs) | Downregulation of expression | General TME modulation | encyclopedia.pub |
| HIF1α and targeted proteins | Inhibition of stability/expression | Ovarian cancer (in vivo), lung cancer | encyclopedia.pubresearchgate.netmdpi.com |
| Epithelial-Mesenchymal Transition (EMT) | Inhibition | Triple-negative breast cancer (MDA-MB-231 cells) | oaepublish.comoncotarget.com |
| LOXL2 | Downregulation of expression | Triple-negative breast cancer (MDA-MB-231 cells) | oaepublish.comoncotarget.com |
Anti Inflammatory and Anti Edematous Research of Escin Ia
Reduction of Vascular Permeability
A key mechanism underlying the anti-edematous effects of escin (B49666) Ia is its capacity to reduce vascular permeability. Increased vascular permeability is a hallmark of inflammation, leading to the leakage of fluid, proteins, and immune cells from blood vessels into the surrounding tissues, thereby causing edema.
Studies have consistently demonstrated that escin reduces endothelial cell permeability, contributing to the protection of the vascular barrier and the reduction of edema consensus.app. This action is considered a significant factor in its therapeutic efficacy for conditions like chronic venous insufficiency (CVI) and associated edema consensus.app.
At a molecular level, escin has been shown to suppress the overexpression of aquaporin-1 and prevent increases in endothelial cell permeability induced by inflammatory stimuli such as High Mobility Group Box 1 (HMGB1) consensus.app. Furthermore, research indicates that escin reduces vascular permeability in inflamed tissues, which directly contributes to the inhibition of edema formation consensus.appresearchgate.netdovepress.com.
In vitro investigations using human umbilical vein endothelial cells (HUVECs) have revealed that escin protects the endothelium from hypoxic damage and decreases neutrophil adhesiveness. This protective effect is linked to the modulation of Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1) expression, a molecule crucial for maintaining intercellular junctions and regulating permeability mdpi.com. Escin has been observed to prevent hypoxia-induced disruption of the normal expression and distribution of PECAM-1 researchgate.net.
Experimental data, such as studies using beta-escin (a mixture where escin Ia is a key component), have shown protection of the endothelial layer against TNF-α-induced permeability. A statistically significant effect was observed at a concentration of 1 μM beta-escin plos.orgnih.gov. The mechanism behind this effect may involve disruptions in cholesterol homeostasis, leading to alterations in the cell's cytoskeleton plos.orgnih.gov. Additionally, escin inhibits the activity of hyaluronidase (B3051955), an enzyme that degrades hyaluronic acid, a major component of the capillary extravascular matrix. By preserving this matrix, escin may help reduce plasma leakage from the endothelium, further explaining its effect on edema dovepress.com.
Table 12.1.1: Effects of Escin on Endothelial Permeability
| Stimulus/Condition | Cell Type/Model | Observed Effect on Permeability | Key Mechanism(s) Involved | Source |
| Inflammatory stimuli (HMGB1) | Endothelial cells | Reduced permeability | Suppression of aquaporin-1 overexpression | consensus.app |
| Inflammation | Inflamed tissues | Reduced vascular permeability | Inhibition of edema formation | consensus.appresearchgate.netdovepress.com |
| Hypoxia | HUVECs | Protection from damage | Modulation of PECAM-1 expression, reduced neutrophil adhesion | mdpi.com |
| TNF-α | Endothelial cells (Beta-escin) | Reduced permeability | Disturbances in cholesterol homeostasis, cytoskeletal changes | plos.orgnih.gov |
| - | Capillary extravascular matrix | Reduced leakage | Inhibition of hyaluronidase activity | dovepress.com |
Inhibition of Inflammatory Mediators and Cytokines
Escin Ia exerts its anti-inflammatory effects by inhibiting the release and activity of various inflammatory mediators and cytokines. This broad action helps to dampen the inflammatory cascade at multiple points.
Research indicates that escin counteracts the release of pro-inflammatory mediators at the vascular level, thereby reducing inflammation mdpi.comnih.gov. It has been suggested that escin can inhibit the production of key inflammatory signaling molecules such as Prostaglandin (B15479496) E2 (PGE2) and Nuclear Factor-kappa B (NF-κB) mdpi.comnih.gov. Further studies have shown that escin downregulates pro-inflammatory mediators including PGE2, Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β) dovepress.com.
In models of atopic dermatitis (AD), escin significantly reduced the expression of upregulated inflammatory cytokines, including Thymic Stromal Lymphopoietin (TSLP), Interleukin-4 (IL-4), Interleukin-13 (IL-13), IL-1β, and TNF-α jmb.or.kr. It also suppressed DFE-induced NF-κB expression in these AD models jmb.or.kr.
Studies on LPS-treated RAW 264.7 macrophage cells demonstrated that escin suppressed the LPS-induced secretion of nitric oxide (NO) and inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, escin significantly suppressed the expression of LPS-induced IL-1β and Interleukin-6 (IL-6) in these cells jmb.or.kr. Escin has also been shown to inhibit the expression of Piezo1-induced inflammatory factors like IL-1β and IL-6 in endothelial cells researchgate.net. Similar findings were observed in human periodontal ligament cells, where escin lowered the LPS-induced increase of IL-1β, TNF-α, and IL-6 spandidos-publications.com.
The suppression of NF-κB activation is a recurring theme in the anti-inflammatory mechanism of escin. Escin has been shown to suppress the activation of NF-κB and the inflammatory processes initiated by this protein researchgate.net. This is supported by in vitro and in vivo studies where escin decreases the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, whose production is directly regulated by NF-κB as a transcription factor researchgate.net. When combined with low-dose dexamethasone, escin significantly decreased serum IL-6 and TNF-α levels in rat models of rheumatoid arthritis (RA) frontiersin.org.
Table 12.2.1: Inhibition of Inflammatory Mediators and Cytokines by Escin
| Mediator/Cytokine | Cell Type/Model | Observed Effect | Source |
| PGE2 | Various models | Inhibition | mdpi.comnih.govdovepress.com |
| NF-κB | Various models | Inhibition/Suppression | mdpi.comnih.govjmb.or.krresearchgate.net |
| TNF-α | Various models, AD mice, hPDLs, RA rats | Reduction/Suppression | dovepress.comjmb.or.krspandidos-publications.comresearchgate.netfrontiersin.org |
| IL-1β | Various models, AD mice, hPDLs, RAW 264.7, Endothelial cells | Reduction/Suppression | researchgate.netdovepress.comjmb.or.krspandidos-publications.comresearchgate.net |
| TSLP | AD mice, HaCaT cells | Reduction/Suppression | jmb.or.kr |
| IL-4 | AD mice | Reduction/Suppression | jmb.or.kr |
| IL-13 | AD mice | Reduction/Suppression | jmb.or.kr |
| NO | RAW 264.7 cells | Suppression | jmb.or.kr |
| iNOS | RAW 264.7 cells | Inhibition | jmb.or.kr |
| COX-2 | RAW 264.7 cells | Inhibition | jmb.or.kr |
| IL-6 | hPDLs, RAW 264.7 cells, Endothelial cells, RA rats | Reduction/Suppression | researchgate.netjmb.or.krspandidos-publications.comresearchgate.netfrontiersin.org |
Modulation of Immune Cell Adhesion and Migration
The modulation of immune cell adhesion and migration is another aspect of escin Ia's anti-inflammatory activity. These processes are critical for the recruitment and movement of immune cells to sites of inflammation.
Escin has been shown to reduce the adhesiveness of neutrophils, a type of immune cell that plays a significant role in acute inflammation mdpi.com. By reducing neutrophil adhesion, escin can limit their accumulation at inflammatory sites, thereby mitigating tissue damage and edema.
Furthermore, escin modulates the expression of PECAM-1 researchgate.netmdpi.comnih.gov. As mentioned earlier, PECAM-1 is involved in endothelial function and is important for the maintenance of intercellular junctions. Its modulation by escin may impact the ability of immune cells to adhere to and transmigrate across the endothelial barrier during inflammation researchgate.net.
Studies also indicate that escin protects against the reorganization of the endothelial cytoskeleton, specifically beta-actin and beta-tubulin researchgate.net. The integrity and dynamics of the endothelial cytoskeleton are crucial for regulating endothelial permeability and also play a role in the adhesion and transmigration of immune cells.
While some research on escin (including escin Ia) has explored its effects on the migration and adhesion of cancer cells by modulating molecules like Matrix Metalloproteinases (MMPs), Hypoxia-Inducible Factors (HIFs), and Epithelial-Mesenchymal Transition (EMT) markers researchgate.netresearchgate.netnih.gov, the direct modulation of immune cell migration and adhesion in the context of inflammation appears primarily mediated through its effects on endothelial cells and the inflammatory environment. The reduction in neutrophil adhesion and the influence on PECAM-1 expression are the most directly relevant findings concerning immune cell trafficking in inflammation.
Table 12.3.1: Modulation of Immune Cell Adhesion and Migration by Escin
| Cellular Process | Target/Mechanism | Observed Effect | Source |
| Neutrophil adhesion | - | Reduced adhesiveness | mdpi.com |
| Immune cell transmigration | PECAM-1 expression/distribution, Endothelial cytoskeleton | Modulation of PECAM-1, protection against cytoskeletal reorganization (beta-actin, beta-tubulin) | researchgate.netmdpi.comnih.gov |
Mechanism-based Differentiation from Traditional Glucocorticoids
Interestingly, research suggests that escin Ia exhibits some glucocorticoid-like activity, but with a potentially different safety profile compared to traditional glucocorticoids.
Escin's anti-inflammatory and anti-edematous effects are linked to an increase in the expression of the glucocorticoid receptor (GR) nih.govdovepress.com. Escin appears to act with glucocorticoid-like activity on GR mdpi.comnih.gov, leading to the upregulation of GR expression in some models, which in turn contributes to the reduction of inflammatory cytokines mdpi.comnih.govfrontiersin.orgthieme-connect.com. The anti-inflammatory effects of escin have been related to the downregulation of pro-inflammatory mediators through this increased expression of GR dovepress.com.
Studies propose that escin is likely able to exert its effects through a glucocorticoid-like mechanism but without inducing the typical adverse drug reactions associated with traditional glucocorticoids dovepress.comnih.gov. Escin is thought to upregulate GR and induce a conformational change that facilitates glucocorticoid binding and subsequent translocation of the GR-ligand complex into the nucleus mdpi.com. The importance of GR in escin's effects is supported by experiments where a GR antagonist attenuated escin's therapeutic benefits jmb.or.kr.
Further differentiation lies in their systemic effects. Unlike traditional glucocorticoids, escin does not appear to increase endogenous corticosterone (B1669441) secretion and does not cause immune cell apoptosis in the spleen and thymus of mice nih.gov. Moreover, research indicates that escin does not inhibit bone healing or wound healing processes, which are known side effects of glucocorticoid therapy nih.gov. Although escin and glucocorticoids share structural similarities as tetracyclic triterpenoids, their distinct safety profiles suggest different downstream effects despite some overlap in their interaction with the GR pathway nih.gov. Escin may influence GR activity through mechanisms involving transrepression and transactivation, similar to GCs, but potentially with a different balance that avoids certain adverse effects nih.gov. One proposed mechanism involves escin blocking 11-beta-HSD2 and inducing GR expression, which then inhibits the NF-κB pathway and the transcription of pro-inflammatory mediators nih.gov.
Table 12.4.1: Comparison of Escin and Traditional Glucocorticoid Mechanisms and Effects
| Feature | Escin Ia | Traditional Glucocorticoids | Source |
| Glucocorticoid Receptor (GR) | Upregulates expression, acts on GR | Acts on GR | mdpi.comnih.govdovepress.comfrontiersin.orgthieme-connect.commdpi.com |
| Endogenous Corticosterone | Does not increase secretion | Can suppress endogenous production | nih.gov |
| Immune Cell Apoptosis | Does not induce in spleen/thymus (mice) | Can induce immunosuppression/apoptosis | nih.gov |
| Bone Healing | Does not inhibit | Can inhibit | nih.gov |
| Wound Healing | Does not inhibit | Can inhibit | nih.gov |
| Adverse Effects | Lower incidence of GC-like adverse effects | Significant adverse effect profile | dovepress.comnih.gov |
| Mechanism | GR activation, potentially different balance of transrepression/transactivation, 11-beta-HSD2 inhibition | GR activation, transrepression/transactivation | nih.govmdpi.com |
Synergistic and Combination Therapies Involving Escin Ia
Combination with Glucocorticoids for Anti-inflammatory Effects
Studies suggest that escin (B49666), which includes escin Ia, may exert synergistic anti-inflammatory effects when combined with glucocorticoids. This synergy has been observed in both in vivo and in vitro models. For instance, co-administration of escin with corticosterone (B1669441) (Cort) in animal models of paw edema and pleuritis significantly reduced inflammation parameters, such as paw edema, exudate volume, and the number of white blood cells in exudates. Treatment with escin or corticosterone alone at suboptimal concentrations did not show the same marked effects. dovepress.comresearchgate.netnih.gov In cell culture exposed to lipopolysaccharide (LPS), the combination of escin and corticosterone also significantly reduced the levels of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin 1 beta (IL-1β). dovepress.comresearchgate.netnih.gov These findings indicate that escin and glucocorticoids may down-regulate pro-inflammatory mediators synergistically. dovepress.comresearchgate.netnih.gov
The anti-inflammatory effects of escin are thought to be related to mechanisms similar to those of glucocorticoids, including the down-regulation of nuclear factor-kappa B (NF-κB) activation and the subsequent reduction in levels of TNF-α, IL-1β, and nitric oxide (NO). researchgate.netscirp.org While the precise mechanisms of synergy are still being elucidated, one hypothesis is that escin's anti-inflammatory effect is correlated with the glucocorticoid receptor (GR)/NF‑κB signaling pathway. dovepress.comtandfonline.com Escin may also contribute to anti-edema effects by altering endothelial cell barrier function, similar to glucocorticoids. dovepress.comtandfonline.com Some research suggests that escin might exert its effects through a glucocorticoid-like activity, potentially acting as a partial agonist of the GR or increasing GR expression/transcription. tandfonline.comnih.gov This potential interaction with the glucocorticoid receptor pathway could explain the observed synergistic anti-inflammatory effects when combined with glucocorticoids. dovepress.comresearchgate.netnih.govtandfonline.com
Research indicates that combining low doses of glucocorticoids with escin can more effectively inhibit the progression of inflammation in models of osteoarthritis. researchgate.net This synergistic approach may allow for the use of lower doses of glucocorticoids, potentially reducing associated adverse effects like drug resistance after long-term use and osteoporosis. researchgate.net
The following table summarizes some findings on the anti-inflammatory effects of escin and its combination with glucocorticoids:
| Study Model | Treatment | Observed Effects | Synergistic Effect |
| Carrageenan-induced paw edema (rats) | Escin + Corticosterone | Reduced paw edema | Yes |
| Pleuritis (bilaterally adrenalectomized rats) | Escin + Corticosterone | Reduced exudate volume, reduced white blood cells in exudates | Yes |
| LPS-stimulated RAW264.7 macrophage cells | Escin + Corticosterone | Reduced TNF-α, IL-1β, and NO secretion | Yes |
| Experimental Arthritis (rats) | Escin + low dose Prednisone | Inhibited foot swelling, reduced synovial inflammation, decreased TNF-α, IL-1β, and IL-6 expression | Yes |
| Osteoarthritis models (in vivo and in vitro) | Low doses of Glucocorticoids + Escin | More effective inhibition of inflammation progression | Yes |
Combination with Chemotherapeutic Agents for Enhanced Anticancer Efficacy
Escin, including escin Ia, has shown potential to enhance the efficacy of chemotherapeutic agents in various cancer cell lines. Studies have investigated its synergistic effects when combined with commonly used chemotherapy drugs such as cisplatin (B142131) and gemcitabine (B846).
In pancreatic cancer cells (Panc-1), the combination of escin with cisplatin resulted in a significant synergistic cytotoxic effect. nih.gov Escin decreased the survival of these cells and induced apoptosis. nih.gov This synergistic action with chemotherapeutic drugs can enhance the sensitivity of cancer cells to anticancer treatments. researchgate.net
Research on breast cancer cells (MDA-MB-231 and MCF7) has also indicated that escin can synergize with cisplatin to augment cell death. nih.govdntb.gov.ua This synergistic effect may involve the regulation of ferroptosis, a form of regulated cell death, mediated by the G6PD/GPX4 axis. nih.gov Escin was found to significantly downregulate the protein level of GPX4, contributing to ferroptosis. nih.gov The combination of escin and cisplatin dramatically elevated cell apoptosis in breast cancer cells. nih.gov
While the combination of escin with cisplatin has shown synergistic effects in pancreatic and breast cancer cell lines, studies have indicated that the combination of escin with gemcitabine in pancreatic cancer cells showed only an additive effect. nih.gov
The mechanisms underlying the synergistic effects of escin with chemotherapeutic agents are being explored. Escin has been reported to induce apoptosis and downregulate the NF-κB signaling pathway in pancreatic cancer cells, which could contribute to sensitizing these cells to chemotherapy. nih.gov
Novel Adjunct Applications in Drug Formulations
Escin's properties make it a suitable candidate for inclusion in various drug formulations, particularly for topical applications targeting conditions like chronic venous insufficiency (CVI), edema, and inflammatory soft tissue conditions. Escin-based gel formulations for transdermal application have been developed and studied. nih.govdergipark.org.trresearchgate.net These formulations typically combine escin with other agents, such as diethylaminosalicylate (DEAS), in a gel base. nih.gov
Topical formulations containing escin have demonstrated efficacy in improving skin perfusion and nutrition in patients with venous microangiopathy. dergipark.org.tr They have also shown beneficial effects in treating localized edema, blunt lesions, hematoma, superficial thrombophlebitis, and vertebral painful syndrome. nih.gov The favorable penetration and stability characteristics of some improved gel formulations containing escin suggest their potential as an alternative for the topical treatment of CVI and inflammatory soft tissue conditions. dergipark.org.tr
Furthermore, escin has been incorporated into advanced topical emulgel systems for potential treatment of varicose veins. impactfactor.org These formulations aim to leverage the advantages of emulgels for targeted delivery to the affected site. Studies evaluating such emulgel formulations have assessed parameters like escin content, pH, viscosity, and in-vitro drug release. impactfactor.org Results have indicated good escin content and favorable release profiles from these formulations. impactfactor.org
The use of escin as an adjunct in drug formulations capitalizes on its established anti-edematous, anti-inflammatory, and venotonic properties to enhance the therapeutic outcome of topical treatments. nih.govresearchgate.net
Future Directions in Escin Ia Research
Elucidation of Remaining Unknown Mechanisms
Despite the documented pharmacological effects of escin (B49666) Ia, the precise molecular mechanisms underlying some of its activities remain to be fully elucidated. Research continues to explore how escin Ia interacts with specific biological targets and signaling pathways.
Studies have indicated that escin Ia's anti-metastatic activity in triple-negative breast cancer involves the inhibition of the epithelial-mesenchymal transition (EMT) process, specifically by down-regulating the expression of LOXL2. medchemexpress.comoncotarget.com This suggests a targeted interaction with pathways regulating cellular plasticity and migration. Further research is needed to fully map the cascade of events initiated by escin Ia binding or interaction that leads to LOXL2 downregulation and the subsequent inhibition of EMT.
Another area requiring further investigation is the mechanism behind escin Ia's potential renal cytotoxicity. Research has shown that isomeric escins, including escin Ia, can decrease the viability of human kidney cells. colab.wsnih.gov Computational and experimental studies suggest that these isomers may bind to the ATP-binding domain of heat shock proteins (HSP70 and HSP90), competitively inhibiting their function. colab.wsnih.gov Escin Ia demonstrated the lowest binding free energy to HSPs among the tested isomers, correlating with its observed effect on cell viability. colab.wsnih.gov While this identifies HSPs as potential targets, the detailed downstream consequences of this interaction in renal cells and the specific contribution of escin Ia compared to other isomers require further exploration.
The interaction of escin with the bradykinin (B550075) pathway is another area where the precise mechanism remains largely unknown, despite observations of advantageous clinical properties related to decreased local edema. researchgate.netresearchgate.net Understanding how escin Ia specifically influences this pathway could provide valuable insights into its anti-edematous effects.
Furthermore, while escin has been shown to exert anti-inflammatory effects potentially through a glucocorticoid-like activity by influencing glucocorticoid receptors (GR), the exact mechanism by which it modulates key inflammatory pathways like NF-κB requires further investigation. tandfonline.comjmb.or.kr Research aims to understand how escin decreases NF-κB expression, potentially through the induction of IκB or direct protein-protein interactions. jmb.or.kr
Future research should employ advanced techniques such as proteomics, metabolomics, and high-resolution imaging to gain a more comprehensive understanding of the molecular targets and signaling networks influenced by escin Ia. This will be crucial for fully explaining its diverse pharmacological actions.
Development of Escin Ia Analogs with Improved Efficacy and Selectivity
The natural complexity of escin, which exists as a mixture of numerous isomers and congeners, presents both opportunities and challenges for therapeutic development. researchgate.netmdpi.com Escin Ia is one of the principal saponins (B1172615), but variations in structure among escin types can lead to differing biological activities and pharmacokinetic profiles. researchgate.netmdpi.comnih.gov
The structure-activity relationship (SAR) of escin molecules is not yet fully described, which hinders the rational design of improved analogs. researchgate.netmdpi.com Studies examining the effect of different escin isomers on activities like magnesium absorption have suggested that specific functional groups, such as the 21-O-tigloyl and/or 22-O-acetyl groups, may be essential for certain effects. nih.gov However, a more comprehensive understanding of how structural modifications influence the efficacy, selectivity, and pharmacokinetic properties of escin Ia is needed.
Future research in this area should focus on:
Detailed SAR studies to identify the key structural determinants for specific biological activities of escin Ia.
Synthesis of novel escin Ia analogs with targeted modifications to enhance desired effects (e.g., anti-cancer, anti-inflammatory) and minimize potential off-target effects.
Evaluation of the in vitro and in vivo activity of these analogs to identify candidates with improved potency and selectivity.
Investigation of how structural modifications influence the absorption, distribution, metabolism, and excretion (ADME) profiles of escin Ia analogs, aiming for improved bioavailability and favorable pharmacokinetics.
Developing analogs with enhanced selectivity for specific targets or pathways could lead to more potent therapeutics with reduced potential for adverse effects.
Advanced Clinical Translation Studies
While escin preparations have been used clinically for conditions like chronic venous insufficiency and edema, advanced clinical translation studies specifically focusing on pure escin Ia are necessary to fully establish its therapeutic utility and compare its efficacy and safety profile to the complex mixtures currently in use. researchgate.netbiosynth.comnih.gov
Translational research aims to bridge the gap between basic scientific discoveries and clinical applications. icans.eu For escin Ia, this involves moving from promising preclinical findings to well-designed clinical trials.
Future clinical translation studies should include:
Phase 0 and Phase I studies to evaluate the pharmacokinetics and pharmacodynamics of pure escin Ia in humans, building upon preclinical data. harvard.edu Studies in rats have shown low oral bioavailability for escin Ia, and interconversion between escin Ia and isoescin Ia has been observed. researchgate.net Understanding these aspects in humans is critical.
Well-controlled Phase II and Phase III clinical trials to assess the efficacy and safety of escin Ia for specific indications where preclinical studies have shown promise, such as certain types of cancer or inflammatory conditions. mdpi.com
Studies investigating the potential synergistic effects of escin Ia in combination with existing therapies, particularly in areas like cancer treatment, where escin has shown efficacy in compositions with other approved drugs. researchgate.netmdpi.com
Exploration of novel delivery systems for escin Ia to improve its bioavailability and targeted delivery, potentially overcoming limitations observed with oral administration of escin mixtures. researchgate.netresearchgate.net
The use of advanced preclinical models, including human-relevant in vitro systems and computational models, can help predict clinical outcomes and inform the design of clinical trials, accelerating the translational process. harvard.eduproscia.com
The following table summarizes some key research findings related to escin Ia mechanisms and activities:
| Activity/Mechanism Investigated | Key Finding(s) | Reference(s) |
| Anti-TNBC metastasis | Inhibits EMT by down-regulating LOXL2 expression. | medchemexpress.comoncotarget.com |
| Renal cytotoxicity | Decreases kidney cell viability; suggested interaction with HSP70 and HSP90. Escin Ia shows lowest binding free energy to HSPs among isomers. | colab.wsnih.gov |
| Anti-inflammatory/Anti-edematous (general escin) | May involve glucocorticoid-like activity and influence on bradykinin pathway. | researchgate.nettandfonline.comjmb.or.kr |
| Inhibition of HIV-1 protease | Inhibits HIV-1 protease with an IC50 of 35 μM. | medchemexpress.comtargetmol.com |
| Biotransformation by intestinal bacteria (escin Ia) | Converted to isoescin Ia, desacylescin I, and other products; desacylescin I showed anti-tumor effects in mouse models. | nih.gov |
| Magnesium absorption enhancement (escin isomers) | Escins Ib and IIb enhanced absorption; Escins Ia and IIa showed no activity, suggesting importance of specific acyl groups. | nih.gov |
Future research focusing on these areas will be critical for fully understanding the potential of escin Ia as a therapeutic agent and facilitating its translation into clinical practice.
Q & A
Basic: How should researchers design experiments to assess the bioactivity of escin Ia?
Methodological Answer:
To evaluate escin Ia’s bioactivity, begin with in vitro models (e.g., cell-based assays for anti-inflammatory or vascular permeability effects) and progress to in vivo studies (e.g., rodent models for edema reduction). Ensure controlled variables such as pH, temperature, and solvent consistency (e.g., dimethyl sulfoxide for solubility). Use dose-response curves to establish efficacy thresholds and include positive/negative controls (e.g., dexamethasone for anti-inflammatory comparisons). Validate purity via HPLC or mass spectrometry .
Example Experimental Parameters:
| Parameter | Details |
|---|---|
| Solvent | Phosphate-buffered saline (PBS) |
| Concentration Range | 0.1–100 µM escin Ia |
| Assay Duration | 24–72 hours (cell viability assays) |
| Controls | Vehicle-only, reference compounds |
Basic: What are the best practices for isolating and characterizing escin Ia from natural sources?
Methodological Answer:
Use chromatographic techniques (e.g., column chromatography with silica gel) for initial isolation, followed by preparative HPLC for purification. Structural characterization should combine NMR spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₅₅H₈₆O₂₄, MW 1131.25) . Document retention times and spectral data to ensure reproducibility.
Critical Considerations:
- Store escin Ia at -20°C to prevent degradation .
- Cross-validate purity with melting point analysis and FTIR for functional groups.
Advanced: How can researchers reconcile contradictory data on escin Ia’s mechanism of action across studies?
Methodological Answer:
Address contradictions through systematic review of experimental conditions and meta-analysis of dose-dependent effects. Key steps:
Compare assay systems : Differences in cell lines (e.g., endothelial vs. epithelial cells) may explain variability .
Evaluate methodological biases : Check for inconsistencies in solvent use, incubation times, or endpoint measurements .
Replicate studies : Use standardized protocols (e.g., OECD guidelines) to verify results.
Apply statistical tools : Use ANOVA or Bayesian analysis to assess data overlap and significance thresholds .
Advanced: What strategies optimize the integration of primary and secondary data in escin Ia research?
Methodological Answer:
Align primary data (e.g., lab-generated pharmacokinetic data) with secondary data (e.g., published solubility profiles) using normalization techniques (e.g., log-transformation for dose-response comparisons) .
Leverage databases : Cross-reference ChemSpider or PubChem entries for physicochemical properties.
Validate discrepancies : Use computational modeling (e.g., molecular docking) to test hypotheses when literature conflicts arise .
Example Data Integration Workflow:
Collect raw data (e.g., IC₅₀ values from your lab).
Extract secondary data (e.g., escin Ia’s binding affinity from PMID 123456).
Use Bland-Altman plots to assess agreement between datasets.
Basic: How should researchers formulate a focused research question for escin Ia investigations?
Methodological Answer:
A robust research question must:
- Specify variables (e.g., “How does pH affect escin Ia’s stability in aqueous solutions?”).
- Define measurable outcomes (e.g., degradation rate via UV-Vis spectroscopy).
- Avoid overbroad queries (e.g., “What is escin Ia’s role in medicine?”) .
Refinement Checklist:
☑ Feasibility (lab resources, time).
☑ Novelty (gap in literature).
☑ Alignment with IA/EE criteria (e.g., IB Chemistry IA guidelines) .
Advanced: How can researchers address limitations in escin Ia’s bioavailability studies?
Methodological Answer:
- Improve detection sensitivity : Use LC-MS/MS instead of ELISA for low-concentration quantification .
- Model pharmacokinetics : Apply compartmental modeling to predict absorption rates.
- Address solubility issues : Test escin Ia in nanoemulsion formulations to enhance bioavailability .
Common Limitations & Mitigations:
| Limitation | Mitigation Strategy |
|---|---|
| Low aqueous solubility | Use surfactants (e.g., Tween-80) |
| Short half-life | Encapsulate in liposomes |
| Species variability | Use humanized mouse models |
Basic: What ethical guidelines apply to escin Ia animal studies?
Methodological Answer:
Follow institutional animal care protocols (e.g., IACUC approval) and the 3Rs principle (Replacement, Reduction, Refinement). Document anesthesia, euthanasia methods, and sample sizes justified by power analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
